Product packaging for 4-(5-Ethylpyridin-2-yl)benzoic acid(Cat. No.:)

4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588
M. Wt: 227.26 g/mol
InChI Key: GOYNOMOGSIJUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethylpyridin-2-yl)benzoic acid is a high-value benzoic acid derivative intended for research and development purposes only. It is strictly for laboratory use and is not intended for human, veterinary, or diagnostic use. Compounds of this structural class, featuring a benzoic acid moiety linked to a substituted pyridine ring, are frequently employed as critical synthetic intermediates or analytical standards in pharmaceutical chemistry . Similar pyridine-benzoic acid derivatives have documented use as key building blocks in the synthesis of active pharmaceutical ingredients, such as antiretroviral drugs . The structural motif of an ethyl-substituted pyridinyl group connected to a benzoic acid core is common in the development of various therapeutic agents, suggesting its potential utility in medicinal chemistry and drug discovery programs . Researchers can leverage this compound in exploring new chemical entities or as a precursor in multi-step synthetic routes. For specific handling, storage, and safety information, please consult the corresponding Safety Data Sheet (SDS). The product is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency for your research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B12485588 4-(5-Ethylpyridin-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(5-ethylpyridin-2-yl)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-2-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17/h3-9H,2H2,1H3,(H,16,17)

InChI Key

GOYNOMOGSIJUFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-Ethylpyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a detailed synthesis protocol, and explores the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

Physicochemical Properties

While specific experimental data for this compound is not widely available in public databases, its properties can be predicted based on its structural analogs. A summary of key physicochemical data for the closely related isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, and other relevant pyridinylbenzoic acids is presented in Table 1. These values provide an estimate of the expected properties for the target compound.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted)4-(3-Ethylpyridin-2-yl)benzoic acid[1]4-(Pyridin-2-yl)benzoic acid[2]4-(Pyridin-3-yl)benzoic acid[3]4-(Pyridin-4-yl)benzoic acid[4]
CAS Number Not available1227579-96-94385-62-04385-75-54385-76-6
Molecular Formula C₁₄H₁₃NO₂C₁₄H₁₃NO₂C₁₂H₉NO₂C₁₂H₉NO₂C₁₂H₉NO₂
Molecular Weight ( g/mol ) 227.26227.26199.21199.21199.21
Melting Point (°C) Not availableNot availableNot available271-274>300
Boiling Point (°C) Not availableNot availableNot available195384.3 (Predicted)
Solubility Not availableNot availableNot availableNot availableSlightly soluble in water

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 4-(pyridin-2-yl)benzoic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and a benzoic acid derivative.

General Reaction Scheme

The synthesis of this compound can be achieved by coupling a 5-ethyl-2-halopyridine with 4-carboxyphenylboronic acid or by coupling 2-bromo-5-ethylpyridine with a boronic acid derivative of benzoic acid. The former is generally preferred due to the commercial availability of the starting materials.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products cluster_catalyst Catalyst & Base R1 5-Ethyl-2-bromopyridine plus1 + P1 This compound R1->P1 Suzuki-Miyaura Coupling Cat Pd Catalyst (e.g., Pd(PPh₃)₄) R2 4-Carboxyphenylboronic acid R2->P1 Base Base (e.g., K₂CO₃)

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of pyridyl derivatives.[6] Optimization of reaction conditions may be necessary to achieve the highest yield.

Materials:

  • 5-Ethyl-2-bromopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-ethyl-2-bromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

  • Acidification: If the product is in its carboxylate salt form, it can be acidified with dilute HCl to precipitate the carboxylic acid.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the broader class of pyridinylbenzoic acid derivatives has shown a wide range of pharmacological activities. These compounds are recognized as important scaffolds in drug discovery.

Potential as Kinase Inhibitors

Structurally related compounds have demonstrated potent inhibitory activity against various protein kinases. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, with IC50 values in the nanomolar range.[3] Given the structural similarities, this compound could potentially exhibit inhibitory activity against certain kinases, making it a candidate for anticancer research.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[8] The introduction of a pyridine ring can modulate this activity. While some complex pyridinylbenzoic acid derivatives have shown antimicrobial effects, the specific activity of this compound against bacterial or fungal strains has not been documented.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis cluster_development Lead Optimization Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Kinase_Screening Kinase Inhibition Assays Purification->Kinase_Screening Antimicrobial_Screening Antimicrobial Assays Purification->Antimicrobial_Screening IC50_Determination IC50 / MIC Determination Kinase_Screening->IC50_Determination Antimicrobial_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: Workflow for biological activity screening.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. Its synthesis can be readily achieved through established cross-coupling methodologies. Based on the biological activities of related compounds, it warrants screening for activities such as kinase inhibition and antimicrobial effects. Further research is required to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for researchers and scientists to initiate and advance studies on this promising compound.

References

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Ethylpyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds to predict its physicochemical properties, propose a viable synthetic route, and discuss potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel pyridine-based compounds.

Introduction

Substituted pyridinyl benzoic acids are a class of compounds that have garnered significant attention in the field of drug discovery and materials science. The unique electronic properties and structural versatility of the pyridine and benzoic acid moieties allow for a wide range of applications, from potent enzyme inhibitors to functional materials. This guide focuses specifically on this compound, a molecule for which detailed public information is scarce. By examining its constituent parts and analogous structures, we can infer its likely characteristics and potential for further investigation.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzoic acid ring substituted with a 5-ethylpyridine group at the 4-position.

Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₃NO₂
Canonical SMILES CCC1=CC=C(N=C1)C2=CC=C(C=C2)C(=O)O
InChI Key (Not available)
CAS Number (Not available)

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Compound
Molecular Weight 227.26 g/mol 4-(3-Ethylpyridin-2-yl)benzoic acid[1]
Melting Point 150-170 °CGeneral range for similar biaryl carboxylic acids
Boiling Point > 350 °CEstimated
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General solubility for similar organic acids
pKa ~4-5 (for the carboxylic acid)Based on benzoic acid
LogP ~3.0Estimated

Synthesis and Purification

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds between aromatic rings is well-suited for this type of biaryl compound.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a boronic acid or ester derivative of benzoic acid with a halogenated 5-ethylpyridine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_purification Purification A 4-Carboxyphenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 2-Bromo-5-ethylpyridine B->C D This compound C->D E Acid-Base Extraction D->E F Recrystallization E->F

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of similar biaryl compounds. Optimization of reaction conditions would be necessary.

  • Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.0 eq), 2-bromo-5-ethylpyridine (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, the broader class of pyridinyl-benzoic acid derivatives has shown a range of biological activities. For instance, some derivatives have been investigated as inhibitors of enzymes such as protein kinase CK2.[2]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially act as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a signaling pathway involved in cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Proliferation Genes TF->Gene Inhibitor This compound Inhibitor->Kinase2 Inhibition

References

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-benzoic acids represent a significant class of biaryl compounds that are of considerable interest in medicinal chemistry and materials science. Their rigid structure, arising from the coupling of a pyridine ring and a benzoic acid moiety, serves as a valuable scaffold for the design of novel therapeutic agents and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding affinity to biological targets. The carboxylic acid group on the benzene ring provides a site for further chemical modification and can also participate in crucial interactions with biological receptors.

Derivatives of this scaffold have been explored for a range of biological activities, including as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide provides a technical overview of the synthesis, potential properties, and biological relevance of 4-(5-Ethylpyridin-2-yl)benzoic acid, based on data from analogous compounds.

Physicochemical Properties

The exact physicochemical properties of this compound are not available. However, based on structurally similar compounds such as 4-(pyridin-2-yl)benzoic acid (CAS: 4385-62-0) and 4-(5-pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5), the following properties can be anticipated.[1]

PropertyPredicted/Representative Value
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C (decomposes)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa ~4-5 (for the carboxylic acid)

Synthesis

The most common and versatile method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is widely used for creating biaryl systems.[2][3]

General Synthetic Workflow

The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid, or alternatively, 4-bromobenzoic acid with 5-ethyl-2-pyridinylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification 2_bromo_5_ethylpyridine 2-Bromo-5-ethylpyridine coupling Suzuki-Miyaura Coupling 2_bromo_5_ethylpyridine->coupling 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid 4_carboxyphenylboronic_acid->coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->coupling base Base (e.g., K₂CO₃) base->coupling solvent Solvent (e.g., Dioxane/Water) solvent->coupling final_product This compound coupling->final_product purification_step Work-up and Purification (e.g., Crystallization) final_product->purification_step

A representative workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a 4-(pyridin-2-yl)benzoic acid derivative. This protocol may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of pyridinyl-benzoic acid derivatives has shown a range of biological activities, making them promising candidates for drug discovery.[4][]

  • Protein Kinase Inhibition: Many small molecules containing pyridine and benzoic acid motifs have been investigated as inhibitors of protein kinases.[6][7][8] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyridinyl-benzoic acid scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.

  • Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties.[9] The nitrogen atom in the pyridine ring can interact with microbial enzymes or cell structures, leading to the inhibition of growth.

  • Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[10] They may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Signaling Pathway: Protein Kinase Inhibition

The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as a protein kinase inhibitor, preventing the phosphorylation of a downstream substrate and thus blocking a pathological signaling cascade.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein (Inactive) Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate Cellular_Response Pathological Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound (Inhibitor) Inhibitor->Kinase

Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific data for this molecule is scarce, the general synthetic accessibility via methods like the Suzuki-Miyaura coupling and the known biological activities of related structures, particularly as protein kinase inhibitors, make it an attractive scaffold for further investigation. Future research into the synthesis and biological evaluation of this and similar compounds could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid is a bifunctional organic molecule incorporating a pyridine ring and a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the combined properties of a hydrogen bond-donating carboxylic acid and a hydrogen bond-accepting pyridine ring. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and materials engineering.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties. Table 1 provides the predicted data for the target compound, this compound. Table 2 presents computed data from the PubChem database for the structural isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, to offer a comparative reference.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C₁₄H₁₃NO₂-
Molecular Weight 227.26 g/mol -
pKa (acidic) 4.1 (estimated)Chemically Predicted
pKa (basic) 5.3 (estimated)Chemically Predicted
logP 3.1 (estimated)Chemically Predicted
Aqueous Solubility Low (predicted)Chemically Predicted
Melting Point Not Available-
Boiling Point Not Available-

Disclaimer: The values in Table 1 are predicted using cheminformatics software and have not been experimentally verified. They should be used as estimations for research planning.

Table 2: Computed Physiochemical Properties of 4-(3-Ethylpyridin-2-yl)benzoic acid (Isomer)

PropertyComputed ValueData Source
Molecular Formula C₁₄H₁₃NO₂PubChem CID: 59725661
Molecular Weight 227.26 g/mol PubChem CID: 59725661[1]
XLogP3-AA 2.8PubChem CID: 59725661[1]
Hydrogen Bond Donor Count 1PubChem CID: 59725661[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 59725661[1]
Rotatable Bond Count 3PubChem CID: 59725661[1]
Exact Mass 227.094628657PubChem CID: 59725661[1]
Topological Polar Surface Area 50.2 ŲPubChem CID: 59725661[1]

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method uses a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is prepared and heated to about 20 °C below the approximate melting point.

    • The heating rate is then slowed to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or a specific buffer solution, e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with both acidic (carboxylic acid) and basic (pyridine) centers, two pKa values can be determined by titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration (Acidic pKa): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.

  • Titration (Basic pKa): A separate sample is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been neutralized. The first derivative of the curve can be used to accurately locate the equivalence point.

logP Determination (HPLC Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is its logarithm and is a measure of lipophilicity. The HPLC method provides an indirect but rapid estimation of logP by correlating the retention time of a compound on a reverse-phase column with the known logP values of a set of standard compounds.

Methodology:

  • Standard Selection: A series of standard compounds with known logP values that span the expected logP of the test compound are selected.

  • Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The retention time of each standard is determined under isocratic conditions.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Calculation: The retention factor (k') for the test compound is calculated, and its logP value is interpolated from the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound such as this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity_check Purity Assessment (HPLC, Elemental Analysis) purification->purity_check melting_point Melting Point purity_check->melting_point Confirmed Pure Compound solubility Aqueous Solubility (Shake-Flask) purity_check->solubility pka pKa Determination (Potentiometric Titration) purity_check->pka logp logP Determination (HPLC Method) purity_check->logp final_report Technical Data Sheet / Report melting_point->final_report Experimental Data solubility->final_report Experimental Data pka->final_report Experimental Data logp->final_report Experimental Data

General workflow for the physicochemical characterization of a novel compound.

References

Technical Guide: Molecular Weight of 4-(5-Ethylpyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight of the compound 4-(5-Ethylpyridin-2-yl)benzoic acid. This information is critical for a variety of applications in research and development, including stoichiometric calculations in chemical synthesis, quantitative analysis, and the preparation of solutions with precise molar concentrations.

Chemical Identity and Molecular Formula

This compound is a derivative of benzoic acid and pyridine, characterized by an ethyl group substituted at the 5-position of the pyridine ring, which is in turn attached to the benzoic acid at the 2-position. The molecular formula for this compound is C₁₄H₁₃NO₂. This formula is determined by the constituent atoms: 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is as follows:

  • Carbon (C): 14 atoms × 12.011 u = 168.154 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 168.154 + 13.104 + 14.007 + 31.998 = 227.263 g/mol

This value is consistent with the molecular weight of its isomers, such as 4-(3-Ethylpyridin-2-yl)benzoic acid[1].

Data Presentation

For clarity and ease of use, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Exact Mass 227.094629 u

Logical Relationship of Components

The following diagram illustrates the relationship between the structural components of this compound and its overall molecular composition.

Structural Components of this compound cluster_benzoic_acid Benzoic Acid Moiety cluster_ethylpyridine 5-Ethylpyridine Moiety Benzoic_Acid C₇H₅O₂ Molecular_Formula Molecular Formula C₁₄H₁₃NO₂ Benzoic_Acid->Molecular_Formula - H Ethylpyridine C₇H₉N Ethylpyridine->Molecular_Formula - H Molecular_Weight Molecular Weight 227.26 g/mol Molecular_Formula->Molecular_Weight Calculation

Component contribution to the molecular formula.

References

Unveiling the Structural Landscape of 4-(5-Ethylpyridin-2-yl)benzoic Acid and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 4-(5-Ethylpyridin-2-yl)benzoic acid and its derivatives, compounds of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document provides a comprehensive overview of its synthesis, potential crystallographic properties based on related structures, and detailed experimental protocols for its characterization.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forms a carbon-carbon bond between a pyridine derivative and a boronic acid derivative of benzoic acid.

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Hydrolysis cluster_product Final Product A 2-Bromo-5-ethylpyridine C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C A->C B 4-(Methoxycarbonyl)phenylboronic acid B->C D Methyl 4-(5-ethylpyridin-2-yl)benzoate C->D Coupling E LiOH, THF/H2O D->E Saponification F This compound E->F

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-5-ethylpyridine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: In a round-bottom flask, dissolve 2-bromo-5-ethylpyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(5-ethylpyridin-2-yl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dimethylformamide and water) at a slightly elevated temperature to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting crystals for analysis.

Crystallographic Data of Related Structures

While the specific crystal structure of this compound is not available, analysis of similar pyridine and benzoic acid derivatives from the Cambridge Structural Database (CSD) can provide insights into expected crystallographic parameters. The following table summarizes typical data for such compounds.

ParameterTypical Value Range
Crystal System Monoclinic, Orthorhombic
Space Group P2₁/c, P-1, Pbca
Unit Cell Dimensions a = 5-15 Å, b = 5-20 Å, c = 10-30 Å, β = 90-110°
Z (Molecules/Unit Cell) 2, 4, 8
Bond Lengths (Å) C-C (aromatic): 1.36-1.42, C-N: 1.32-1.38, C=O: 1.20-1.25, C-O: 1.30-1.36
Bond Angles (°) C-C-C (aromatic): 118-122, C-N-C: 115-120
Torsion Angle (°) (Pyridine ring)-(Benzoic acid ring): 10-40

Note: These values are generalizations from related structures and the actual parameters for this compound may vary.

Characterization Workflow

The following diagram outlines the logical workflow for the complete characterization of this compound, from synthesis to structural elucidation.

Characterization_Workflow A Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Single Crystal Growth B->D E X-ray Diffraction Analysis D->E F Structure Solution & Refinement E->F G Crystallographic Data (CIF File) F->G H Structural Analysis (Bond lengths, angles, packing) F->H

Characterization workflow for the title compound.

Conclusion

This technical guide provides a foundational framework for researchers interested in the synthesis and structural analysis of this compound and its derivatives. While the definitive crystal structure of the title compound remains to be determined, the provided protocols and comparative data offer a robust starting point for its investigation. The elucidation of its three-dimensional structure will be invaluable for understanding its chemical properties and potential applications in drug design and materials science.

A Technical Guide to Substituted Pyridinyl Benzoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinyl benzoic acids represent a versatile class of compounds with significant interest in medicinal chemistry and drug discovery. Their unique structural motif, combining the aromaticity and hydrogen bonding capabilities of both a pyridine ring and a benzoic acid moiety, allows for a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a focus on their therapeutic potential.

Structure-Activity Relationships and Quantitative Data

The biological activity of substituted pyridinyl benzoic acids is highly dependent on the nature and position of substituents on both the pyridine and benzoic acid rings. Quantitative structure-activity relationship (QSAR) studies have revealed that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups significantly influence their inhibitory potency against various biological targets.

For instance, in a series of N-pyridinyl ureidobenzenesulfonates, which share structural similarities with pyridinyl benzoic acids, the antiproliferative activity was found to be sensitive to the substitution pattern. Compounds bearing an iodine atom or an isopropyl group on the pyridinyl ring exhibited the strongest antiproliferative activity on HT-1080 cells, with IC50 values in the low micromolar range. Similarly, the nature of the alkyl chain on the urea linker also played a role, with ethyl or 2-chloroethyl groups generally conferring higher potency.

In another study focusing on 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as urate transporter 1 (URAT-1) inhibitors, strategic modifications led to compounds with significant cytoprotective efficacy and potent URAT-1 inhibition, with IC50 values in the low micromolar range.

The following tables summarize key quantitative data from the literature, illustrating the impact of various substitutions on the biological activity of these compounds.

Compound IDSubstitution PatternTargetAssayIC50 (µM)Reference
PYRUB-SO-1 4-(3-ethylureido)-N-(5-iodopyridin-2-yl)benzenesulfonamideDHODHAntiproliferation (HT-1080)1.1[1]
PYRUB-SO-2 N-(5-isopropylpyridin-2-yl)-4-(3-propylureido)benzenesulfonamideDHODHAntiproliferation (HT-1080)5.9[1]
Compound 18 2-(1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido)benzoic acidURAT-1URAT-1 Inhibition3.36[2]

Experimental Protocols

The synthesis of substituted pyridinyl benzoic acids often involves cross-coupling reactions to form the C-C bond between the pyridine and benzoic acid rings. The Suzuki-Miyaura and Negishi coupling reactions are among the most widely used methods due to their high efficiency and functional group tolerance.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of a pyridinyl benzoic acid derivative.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Pyridylboronic acid or ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

  • Base (e.g., Na₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane)

  • Internal standard (e.g., biphenyl, 0.06 equiv)

Procedure:

  • To a reaction vial, add the aryl or heteroaryl bromide, pyridylboronic acid or ester, palladium catalyst, base, and internal standard.

  • Add the solvent to the vial.

  • If necessary, degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 65-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted pyridinyl benzoic acid.

General Procedure for Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of a 2-pyridylzinc reagent with an aryl halide.

Materials:

  • 2-Pyridylzinc reagent (e.g., 2-pyridylzinc pivalate or dioxanate complex, 1.3 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos)

  • Solvent (e.g., THF)

Procedure:

  • To a reaction flask under an inert atmosphere, add the 2-pyridylzinc reagent and the aryl halide.

  • Add the solvent to the flask.

  • In a separate vial, prepare the palladium catalyst by pre-mixing the palladium source and the ligand.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at the desired temperature (often room temperature) for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the target compound.

Signaling Pathways and Mechanisms of Action

Substituted pyridinyl benzoic acids exert their biological effects by modulating the activity of specific enzymes and transporters, thereby interfering with key signaling pathways involved in disease pathogenesis.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis and induces cell cycle arrest and apoptosis.[2] Furthermore, DHODH inhibition has been shown to impact other signaling pathways, including the downregulation of c-Myc and the upregulation of p21, and can also modulate β-catenin signaling.[1]

DHODH_Signaling_Pathway cluster_inhibition DHODH Inhibition cluster_pyrimidine Pyrimidine Biosynthesis cluster_downstream Downstream Effects Substituted Pyridinyl\nBenzoic Acids Substituted Pyridinyl Benzoic Acids DHODH DHODH Substituted Pyridinyl\nBenzoic Acids->DHODH Inhibits Orotate Orotate cMyc c-Myc DHODH->cMyc Downregulates p21 p21 DHODH->p21 Up-regulates beta_catenin β-catenin Signaling DHODH->beta_catenin Modulates Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH Pyrimidine Pool Pyrimidine Pool Orotate->Pyrimidine Pool DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

DHODH Inhibition Pathway
URAT-1 Inhibition

URAT-1 is a urate transporter primarily located in the kidneys, responsible for the reabsorption of uric acid from the filtrate back into the bloodstream. Overactivity of URAT-1 can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a major risk factor for gout. Inhibitors of URAT-1 block this reabsorption process, leading to increased excretion of uric acid and a reduction in serum uric acid levels.[4] These inhibitors typically act as competitive antagonists, binding to the transporter and preventing urate from being transported.[4]

URAT1_Inhibition cluster_membrane Renal Proximal Tubule Cell URAT1 URAT-1 Transporter Urate_Cell Uric Acid (in cell) URAT1->Urate_Cell Transports Increased Uric Acid\nExcretion Increased Uric Acid Excretion URAT1->Increased Uric Acid\nExcretion Urate_Filtrate Uric Acid (in filtrate) Urate_Filtrate->URAT1 Binds to Substituted Pyridinyl\nBenzoic Acids Substituted Pyridinyl Benzoic Acids Substituted Pyridinyl\nBenzoic Acids->URAT1 Inhibits Reduced Serum\nUric Acid Reduced Serum Uric Acid Increased Uric Acid\nExcretion->Reduced Serum\nUric Acid

URAT-1 Inhibition Mechanism
STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[5] Aberrant activation of the STAT3 signaling pathway is implicated in various cancers.[5] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation and dimerization of STAT3.[6] The STAT3 dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes involved in tumorigenesis.[6] Substituted pyridinyl benzoic acids have been investigated as inhibitors of STAT3, potentially by interfering with its phosphorylation or dimerization, thereby blocking its downstream signaling.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to nucleus and binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes transcription Cytokine/Growth Factor Cytokine/Growth Factor Cytokine/Growth Factor->Receptor Substituted Pyridinyl\nBenzoic Acids Substituted Pyridinyl Benzoic Acids Substituted Pyridinyl\nBenzoic Acids->STAT3_active Inhibits (e.g., phosphorylation) Substituted Pyridinyl\nBenzoic Acids->STAT3_dimer Inhibits (e.g., dimerization)

STAT3 Signaling Pathway Inhibition

Conclusion

Substituted pyridinyl benzoic acids are a promising class of compounds with diverse biological activities and significant therapeutic potential. The ability to systematically modify their structure allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development. Further research into their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists working in this exciting area of medicinal chemistry.

References

Technical Overview of 4-(5-Ethylpyridin-2-yl)benzoic Acid: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid is a heterocyclic carboxylic acid that, while not extensively studied for its own biological activities, serves as a crucial building block in the synthesis of more complex molecules with potential applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, characterization, and its role as a key intermediate in the preparation of biologically active compounds.

Synthesis of this compound and its Derivatives

The synthesis of 4-(5-substituted-pyridin-2-yl)benzoic acids is a critical step in accessing a range of functionalized molecules. A general synthetic route involves a cross-coupling reaction, a powerful tool in medicinal chemistry for creating carbon-carbon bonds.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent conversion to target compounds, such as isoxazoline derivatives with potential pesticidal activity.

G cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate 2-Bromo-5-ethylpyridine 2-Bromo-5-ethylpyridine Suzuki_Coupling Suzuki_Coupling 2-Bromo-5-ethylpyridine->Suzuki_Coupling 4-(Methoxycarbonyl)phenylboronic_acid 4-(Methoxycarbonyl)phenylboronic_acid 4-(Methoxycarbonyl)phenylboronic_acid->Suzuki_Coupling Methyl_4-(5-ethylpyridin-2-yl)benzoate Methyl_4-(5-ethylpyridin-2-yl)benzoate Suzuki_Coupling->Methyl_4-(5-ethylpyridin-2-yl)benzoate Hydrolysis Hydrolysis Methyl_4-(5-ethylpyridin-2-yl)benzoate->Hydrolysis Target_Acid This compound Hydrolysis->Target_Acid Target_Acid_App This compound Activation Acid Activation (e.g., Thionyl Chloride) Target_Acid_App->Activation Acyl_Chloride 4-(5-Ethylpyridin-2-yl)benzoyl Chloride Activation->Acyl_Chloride Reaction_with_Amine Amidation Acyl_Chloride->Reaction_with_Amine Amide_Intermediate Amide_Intermediate Further_Transformations Further_Transformations Amide_Intermediate->Further_Transformations Final_Product e.g., Isoxazoline Derivatives Further_Transformations->Final_Product

Caption: Synthetic pathway for this compound and its use as an intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following protocols are based on general methods for analogous compounds found in the literature.

Synthesis of Methyl 4-(5-ethylpyridin-2-yl)benzoate (Suzuki Coupling)

Materials:

  • 2-Bromo-5-ethylpyridine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add 2-bromo-5-ethylpyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2:1:1 mixture of toluene, ethanol, and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-ethylpyridin-2-yl)benzoate.

Synthesis of this compound (Hydrolysis)

Materials:

  • Methyl 4-(5-ethylpyridin-2-yl)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-(5-ethylpyridin-2-yl)benzoate (1.0 eq) in a mixture of THF, methanol, and water.

  • Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Application as a Synthetic Intermediate

The primary application of this compound is as a scaffold in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, most commonly through the formation of amides.

Role in the Synthesis of Potential Pesticides

Derivatives of 4-(5-substituted-pyridin-2-yl)benzoic acid have been utilized as intermediates in the preparation of isoxazoline compounds. These final products have shown potential as pesticides. The general workflow for this application is outlined below.

G Start This compound Step1 Amide Coupling Start->Step1 Intermediate1 Amide Derivative Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 FinalProduct Isoxazoline-based Pesticide Candidate Step2->FinalProduct

Caption: General workflow for the use of this compound in pesticide synthesis.

Quantitative Data

Due to the limited publicly available research on the direct applications of this compound, there is a scarcity of quantitative biological data (e.g., IC₅₀, Kᵢ values) for the compound itself. The relevant quantitative data would be associated with the final products synthesized from this intermediate. Researchers are encouraged to consult specific patents and publications related to the final target molecules for such data.

Conclusion

This compound is a valuable synthetic intermediate, providing a versatile scaffold for the construction of more complex and potentially bioactive molecules. Its synthesis via Suzuki coupling is a robust and well-established method. While direct biological applications are not widely reported, its utility as a building block in areas such as agrochemical research highlights its importance in discovery chemistry. Further exploration of derivatives based on this scaffold may lead to the identification of novel compounds with significant biological activities.

An In-Depth Technical Guide on the Core of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Ethylpyridin-2-yl)benzoic acid is a heterocyclic compound that has garnered interest not as a direct therapeutic agent, but as a versatile scaffold in the synthesis of novel, biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role as a structural motif in drug discovery. Due to the limited data on the direct biological activity of this compound itself, this document will explore the mechanisms of action of notable derivatives that have been synthesized using this core structure. We will delve into the synthetic pathways, present quantitative data on the biological activities of these derivatives, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of compounds derived from this promising scaffold.

Introduction: The Role of Scaffolds in Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The pyridinylbenzoic acid scaffold, to which this compound belongs, is of significant interest due to its presence in a variety of biologically active compounds.[1][2][3] The arrangement of the pyridine ring and the benzoic acid moiety provides a rigid framework that can be chemically modified to create derivatives with high affinity and selectivity for a diverse range of biological targets. The ethyl group on the pyridine ring of the title compound offers an additional point for steric and electronic modulation, potentially influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.

Synthetic Strategies and Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves standard organic chemistry reactions. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyridine ring can undergo various coupling reactions to introduce additional substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of the resulting compounds.

For example, a common synthetic route involves the acylation of the carboxylic acid with various amines to produce a library of amide derivatives.[4] Another approach is to use the entire molecule as a building block in more complex syntheses, such as in the creation of ligands for metal-organic frameworks or in fragment-based drug design.

Mechanisms of Action of Key Derivatives

While this compound itself has no well-defined mechanism of action, its derivatives have been shown to target a range of biological pathways implicated in various diseases. Below, we discuss the mechanisms of action of representative derivatives.

Inhibition of Protein Kinase CK2

Derivatives of 4-(thiazol-5-yl)benzoic acid, a structurally related compound, have been identified as potent inhibitors of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy.

The proposed mechanism of action involves the binding of the benzoic acid moiety to the ATP-binding pocket of the kinase, while the pyridine and thiazole rings provide additional interactions that enhance affinity and selectivity.

Signaling Pathway of Protein Kinase CK2 Inhibition

CK2_Inhibition Derivative Pyridinylbenzoic Acid Derivative CK2 Protein Kinase CK2 Derivative->CK2 Inhibits Substrate Substrate Proteins CK2->Substrate Phosphorylates Apoptosis Apoptosis CK2->Apoptosis Inhibits pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Caption: Inhibition of Protein Kinase CK2 by a pyridinylbenzoic acid derivative.

VEGFR-2 Inhibition for Anti-Angiogenesis

Derivatives of 5-pyridin-4-yl-2-thioxo-[1][2][6]oxadiazol-3-yl, which can be synthesized from pyridinylbenzoic acid precursors, have been investigated as anti-angiogenic agents that target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

These derivatives are thought to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase. By blocking the phosphorylation of downstream signaling molecules, they can inhibit endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Derivative Pyridinyl-oxadiazole Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinyl-oxadiazole derivative.

Quantitative Data

The following tables summarize the quantitative data for representative derivatives based on pyridinylbenzoic acid and related scaffolds.

Table 1: Protein Kinase CK2 Inhibitory Activity of 4-(thiazol-5-yl)benzoic Acid Derivatives [5]

CompoundIC50 (CK2α) (µM)IC50 (CK2α') (µM)Antiproliferative Activity (A549) CC50 (µM)
Parent Compound0.0180.0129.8
Azabenzene Analog 10.0170.0103.3
Azabenzene Analog 20.0140.00461.5

Table 2: Anticancer Activity of Benzoic Acid Derivatives [8]

CompoundCell LineAssayIC50 (µM)
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidA549MTT239.88
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLaMTT17.84
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoateMCF-7MTT15.6

Experimental Protocols

General Synthesis of N-(substituted)-4-(5-ethylpyridin-2-yl)benzamide Derivatives
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (0.1 M).

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Step1 React with Oxalyl Chloride in DCM/DMF Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 React with Amine and Triethylamine in DCM Intermediate->Step2 Product Crude Amide Product Step2->Product Purification Purification by Column Chromatography Product->Purification Final Pure Amide Derivative Purification->Final

Caption: General workflow for the synthesis of amide derivatives.

In Vitro Kinase Inhibition Assay (Example: CK2)
  • Prepare a reaction mixture containing assay buffer, CK2 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compound (derivative of this compound) at various concentrations.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable method, such as capillary electrophoresis or fluorescence polarization.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While the compound itself does not exhibit significant biological activity, its derivatives have shown promise in targeting key pathways involved in cancer and other diseases. The structure-activity relationship studies of these derivatives are crucial for the rational design of more potent and selective therapeutic agents.

Future research should focus on expanding the library of derivatives based on this scaffold and exploring their activity against a wider range of biological targets. The development of novel synthetic methodologies will also be important for accessing new chemical space. Furthermore, detailed preclinical studies, including in vivo efficacy and toxicity assessments, will be necessary to translate these promising findings into clinical applications. The continued exploration of the this compound core holds significant potential for the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Purification of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 4-(5-Ethylpyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following procedures are based on established methods for the purification of aromatic carboxylic acids and pyridine derivatives.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a pyridine moiety. Its purity is critical for successful downstream applications in drug discovery and development. This document outlines a robust purification strategy involving acid-base extraction followed by recrystallization, and details the analytical methods required to ascertain the final purity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of the related isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, is provided below for reference. These values can serve as an estimation for the target compound.

PropertyValue
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Purification Protocol

This protocol is designed for the purification of crude this compound that may contain neutral organic impurities, basic impurities (e.g., unreacted starting materials), and colored by-products.

Part 1: Acid-Base Extraction

This initial step aims to separate the acidic product from neutral and basic impurities. Aromatic carboxylic acids can be converted to their water-soluble sodium salts, allowing for the removal of water-insoluble impurities through extraction.[1]

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 3 M Hydrochloric Acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in a minimal amount of 1 M NaOH solution. Ensure the pH of the solution is basic (pH > 9) to form the sodium salt of the carboxylic acid.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL for every 100 mL of aqueous solution) to remove any neutral or basic organic impurities.

  • Combine the organic layers and discard them appropriately.

  • Cool the aqueous layer in an ice bath.

  • Slowly add 3 M HCl dropwise to the cold aqueous solution with stirring until the pH is acidic (pH < 4). This will precipitate the purified this compound.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the solid under vacuum.

Part 2: Recrystallization

Recrystallization is a technique used to further purify the solid product based on differences in solubility. The choice of solvent is critical for effective purification.[2][3]

Materials:

  • Dried this compound from Part 1

  • Recrystallization solvent (e.g., ethanol/water, methanol, or toluene)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Place the dried solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If necessary, add a small amount of activated carbon to the hot solution to remove colored impurities and heat for a further 10-15 minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. If using a solvent mixture like ethanol/water, water can be added dropwise to the hot ethanol solution until turbidity is observed, and then the solution is allowed to cool.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Quality Control and Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Analytical TechniqueParameter to be MeasuredAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Peak Purity and Area %> 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical shifts and integrationStructure confirmation and absence of impurity signals
Mass Spectrometry (MS) Molecular ion peak (m/z)Confirmation of molecular weight
Melting Point Melting rangeSharp and consistent with reference data

Workflow Diagrams

Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_analysis Purity Analysis crude Crude Product dissolve Dissolve in 1M NaOH crude->dissolve extract Extract with Diethyl Ether dissolve->extract precipitate Precipitate with 3M HCl extract->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 dissolve_hot Dissolve in Hot Solvent filter_dry1->dissolve_hot cool Slow Cooling & Crystallization dissolve_hot->cool filter_dry2 Filter and Dry cool->filter_dry2 analysis HPLC, NMR, MS, MP filter_dry2->analysis pure_product pure_product analysis->pure_product Purified Product Logical_Relationship start Crude this compound step1 Separation from Neutral/Basic Impurities (Acid-Base Extraction) start->step1 step2 Removal of Soluble Impurities (Recrystallization) step1->step2 step3 Purity Verification (Analytical Characterization) step2->step3 end Pure Product (>98%) step3->end

References

Applications of 4-(5-Ethylpyridin-2-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This class of compounds has shown considerable promise in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. These application notes provide an overview of the utility of this compound derivatives as IRAK4 inhibitors, supported by experimental protocols and quantitative data from related compounds to guide further research and development.

Core Application: IRAK4 Inhibition for Inflammatory Diseases

The primary application of this compound derivatives in medicinal chemistry is the inhibition of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 is a key component of the Myddosome complex, leading to downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α.[1][2] By inhibiting IRAK4, these compounds can effectively block these inflammatory signaling pathways, offering a potential therapeutic strategy for a variety of inflammatory and autoimmune conditions.

A closely related compound, Zabedosertib (BAY 1834845), which shares a similar structural motif, has been developed as a potent and selective IRAK4 inhibitor.[3][4] Data from Zabedosertib and similar molecules provide valuable insights into the potential efficacy and mechanism of action of this compound derivatives.

Quantitative Data Summary

The following table summarizes key in vitro and cellular activity data for IRAK4 inhibitors structurally related to this compound. This data is presented to provide a comparative baseline for researchers working with this chemical scaffold.

Compound IDTargetAssay TypeIC50 (nM)Cell-Based AssayCell LineEndpointIC50 (µM)Reference
Compound 5 (Zabedosertib precursor) IRAK4Biochemical212LPS-induced TNF-α releaseTHP-1TNF-α2.3[2]
Zabedosertib (BAY 1834845) IRAK4Not SpecifiedPotent InhibitorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for inhibitors like this compound derivatives.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB MAPK MAPK TAK1->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inhibitor This compound (Inhibitor) Inhibitor->IRAK4

Figure 1. Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound and its derivatives as IRAK4 inhibitors.

Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of test compounds against purified IRAK4 enzyme.[5]

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - IRAK4 Enzyme - Substrate (e.g., MBP) - ATP - Test Compound B Add to 384-well plate: - Test Compound/DMSO - IRAK4 Enzyme - Substrate/ATP Mix A->B C Incubate at RT (e.g., 60 min) B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT (e.g., 40 min) D->E F Add Kinase Detection Reagent E->F G Incubate at RT (e.g., 30 min) F->G H Read Luminescence G->H

Figure 2. Workflow for IRAK4 Biochemical Kinase Assay.

Materials:

  • IRAK4 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5]

  • Recombinant human IRAK4 enzyme.

  • Myelin Basic Protein (MBP) as a substrate.

  • ATP solution.

  • Test compound (this compound derivative) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white assay plates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of IRAK4 enzyme solution (e.g., 7 ng/well) to each well.[5]

  • Prepare a substrate/ATP mix in Kinase Buffer (e.g., final concentrations of 25 µM ATP and 0.1 µg/µL MBP).[6]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for IRAK4 Inhibition in THP-1 Cells

This protocol describes a method to assess the functional inhibition of the IRAK4 pathway in a relevant human cell line by measuring the suppression of LPS-induced TNF-α production.

Workflow Diagram:

Cellular_Assay_Workflow A Seed THP-1 cells in 96-well plates B Differentiate with PMA (e.g., 48h) A->B C Pre-incubate with Test Compound (e.g., 45 min) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate (e.g., 24h) D->E F Collect Supernatants E->F G Measure TNF-α levels by ELISA F->G

Figure 3. Workflow for Cellular IRAK4 Inhibition Assay.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Lipopolysaccharide (LPS).

  • Test compound dissolved in DMSO.

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well.

  • Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 nM and incubating for 48 hours at 37°C.[7]

  • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-incubate the differentiated THP-1 cells with the test compound dilutions for 45 minutes.[7]

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL.[7]

  • Incubate the plates for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion

This compound represents a valuable scaffold for the development of potent and selective IRAK4 inhibitors. The provided application notes and detailed experimental protocols offer a framework for researchers to investigate and advance compounds based on this chemical series. The quantitative data from related molecules underscore the potential of this scaffold in targeting inflammatory diseases. Further optimization and characterization of derivatives of this compound could lead to the discovery of novel therapeutics for a range of unmet medical needs in the field of inflammation and immunology.

References

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(5-Ethylpyridin-2-yl)benzoic acid as a key chemical intermediate in the synthesis of pharmacologically active compounds, with a particular focus on the selective COX-2 inhibitor, Etoricoxib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a bi-aryl carboxylic acid derivative that serves as a crucial building block in the synthesis of various complex molecules. Its structural motif, featuring a substituted pyridine ring linked to a benzoic acid moiety, is prevalent in a number of compounds investigated for their therapeutic potential. The primary application of this intermediate is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Drug Synthesis

The principal application of this compound is in the multi-step synthesis of Etoricoxib . Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib involves the construction of a central bipyridine ring system, for which this compound can serve as a key precursor.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its subsequent elaboration toward Etoricoxib. These protocols are based on established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis of the title compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-ethylpyridine and 4-carboxyphenylboronic acid.

Materials:

  • 2-chloro-5-ethylpyridine

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst, which can be pre-formed or generated in situ from palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst start1 2-chloro-5-ethylpyridine reaction Suzuki-Miyaura Cross-Coupling start1->reaction start2 4-carboxyphenylboronic acid start2->reaction reagent1 Pd(OAc)2 / PPh3 reagent1->reaction reagent2 K2CO3 reagent2->reaction reagent3 1,4-Dioxane / H2O reagent3->reaction workup Workup & Purification reaction->workup product This compound workup->product

Synthetic workflow for this compound.
Protocol 2: Conversion to an Etoricoxib Precursor

This protocol outlines a general procedure for the conversion of this compound to a key intermediate for Etoricoxib synthesis. This involves chlorination and subsequent amidation.

Part A: Chlorination of the Pyridine Ring

  • Treat this compound with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After completion, the solvent is removed, and the crude chlorinated product is isolated.

Part B: Amidation of the Carboxylic Acid

  • The chlorinated benzoic acid derivative is then coupled with a suitable amine, which is a precursor to the sulfonylphenyl moiety of Etoricoxib. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

Quantitative Data

The following tables summarize representative quantitative data for key steps in the synthesis of Etoricoxib and related intermediates, as extracted from patent literature.

Table 1: Yields for Etoricoxib Synthesis Steps

Reaction StepStarting MaterialProductYield (%)Purity (%) (HPLC)
Condensation and cyclization to form a bipyridine intermediate[1]1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneCrude Etoricoxib75.996.31
Purification of crude Etoricoxib[1]Crude EtoricoxibPurified Etoricoxib->99
One-pot synthesis of a key ketosulfone intermediate[2]4-methylsulfonyl acetophenone4-methylsulphonyl phenylacetic acid~85>98
Oxidation of a thioether precursor to the corresponding sulfone[2]1-(6-picoline-3-yl)-2-[4-(methylthio group) phenyl] ethyl ketone1-(6-picoline-3-yl)-2-[4-(methylsulfonyl) phenyl]~90>98

Mechanism of Action: COX-2 Inhibition

Etoricoxib, synthesized using this compound as an intermediate, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[3]

By selectively inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Simplified COX-2 Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cell_membrane Cell Membrane phospholipase Phospholipase A2 cell_membrane->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins converts to inflammation Inflammation & Pain prostaglandins->inflammation mediate etoricoxib Etoricoxib etoricoxib->cox2 inhibits

Role of COX-2 in inflammation and its inhibition by Etoricoxib.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of the selective COX-2 inhibitor Etoricoxib. The synthetic protocols outlined, based on robust methodologies like the Suzuki-Miyaura coupling, provide a clear pathway for its preparation and utilization. Understanding the underlying mechanism of action of the final drug product is crucial for further research and development in the field of anti-inflammatory therapeutics. The provided data and visualizations serve as a practical guide for researchers engaged in the synthesis and evaluation of novel drug candidates.

References

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 4-(5-Ethylpyridin-2-yl)benzoic acid. The information herein is compiled from safety data sheets of structurally similar compounds and general chemical safety principles. It is intended to provide a comprehensive overview for laboratory personnel.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table summarizes quantitative information based on structurally related compounds and computational predictions. These values should be considered as estimates.

PropertyValueSource/Analogue
Molecular FormulaC₁₄H₁₃NO₂-
Molecular Weight227.26 g/mol [1]
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilitySparingly soluble in water, soluble in alcohols and other organic solvents.[2]4-(pyridin-4-yl)benzoic acid[2]
Storage TemperatureRoom temperature, in a dry, well-ventilated area.General recommendation for benzoic acid derivatives

Experimental Protocols

General Handling Protocol

Objective: To ensure the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

  • Chemical fume hood

  • Spatula and weighing paper

  • Appropriate waste container

Procedure:

  • Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary personal protective equipment (PPE) readily available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves, and safety goggles.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of dust particles.[3]

    • Use a clean spatula to handle the solid compound.

    • Avoid generating dust during handling.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring.

  • Spill Management: In case of a spill, isolate the area. For small spills, gently sweep the solid material into a designated waste container. Avoid creating dust. Clean the spill area with a suitable solvent and decontaminate.

  • Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[4] Remove and launder contaminated clothing before reuse.

Storage Protocol

Objective: To ensure the long-term stability and safety of stored this compound.

Materials:

  • Original or properly labeled, airtight container

  • Dry, cool, and well-ventilated storage area

Procedure:

  • Container: Keep the compound in its original, tightly sealed container. If transferred, use a container that is clearly and accurately labeled with the chemical name, and any relevant hazard warnings.

  • Storage Conditions:

    • Store in a cool, dry place away from direct sunlight and heat sources.

    • Ensure the storage area is well-ventilated.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and amines.[5]

  • Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the amount in stock.

Logical Workflow Diagram

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_storage Storage prep_area Prepare work area (fume hood) don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh_transfer Weigh and transfer in fume hood don_ppe->weigh_transfer dissolution Dissolution (if required) weigh_transfer->dissolution waste_disposal Waste Disposal dissolution->waste_disposal spill_management Spill Management (if necessary) spill_management->waste_disposal hygiene Personal Hygiene (wash hands) waste_disposal->hygiene store_container Store in a tightly sealed, labeled container hygiene->store_container store_conditions Store in a cool, dry, well-ventilated area store_container->store_conditions incompatibles Segregate from incompatible materials store_conditions->incompatibles

References

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Safety and Handling Information

Given the absence of a dedicated SDS for 4-(5-Ethylpyridin-2-yl)benzoic acid, a conservative approach to handling is recommended, guided by the safety profiles of analogous compounds. The following table summarizes the key hazards and precautionary measures.

Table 1: Representative Safety Data

Hazard CategoryGHS Classification (Representative)Precautionary Statements (Representative)
Acute Toxicity, Oral Category 4: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Physicochemical Properties

The following table outlines the computed physicochemical properties of this compound.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
XLogP3-AA 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Applications in Drug Discovery and Development

The primary documented relevance of the 4-(5-ethylpyridin-2-yl) moiety is its incorporation into the structure of pioglitazone, a thiazolidinedione anti-diabetic agent. While this compound itself is not a direct precursor, its corresponding alcohol, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in several patented synthetic routes to pioglitazone.[1][2] This suggests that this compound could be a valuable starting material, requiring a reduction of the carboxylic acid to the alcohol to enter the synthetic pathway.

Derivatives of benzoic acid have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] For instance, certain benzoic acid derivatives have been studied as inhibitors of protein kinase CK2 and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a Key Intermediate for Pioglitazone

This protocol describes the synthesis of a key aldehyde intermediate for pioglitazone, starting from 2-(5-ethylpyridin-2-yl)ethanol, which can be obtained by the reduction of this compound.

Materials:

  • 2-(5-ethylpyridin-2-yl)ethanol

  • 4-Hydroxybenzaldehyde

  • Toluene

  • Triethylamine

  • Methanesulfonyl chloride (Mesyl chloride)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 g) and toluene (8 ml), add triethylamine (8.5 g).[5]

  • Cool the mixture to -5 to -10 °C using a cooling bath.[5]

  • Slowly add a solution of mesyl chloride (10 g in 20 ml of toluene) while maintaining the temperature of the reaction mixture.[5]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for a designated period (e.g., 1-2 hours) to ensure the formation of the mesylate intermediate.

  • In a separate flask, prepare a solution of 4-hydroxybenzaldehyde and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar solvent.

  • Add the previously prepared mesylate solution to the 4-hydroxybenzaldehyde solution.

  • Heat the reaction mixture to facilitate the Williamson ether synthesis. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves washing with water and brine to remove inorganic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

  • The crude product can be purified by column chromatography to yield the pure aldehyde.

Visualizations

Diagram 1: Synthetic Pathway to a Pioglitazone Intermediate

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Key Intermediate for Pioglitazone A This compound B 2-(5-Ethylpyridin-2-yl)ethanol A->B Reduction C Mesylate Intermediate B->C + Mesyl Chloride, Triethylamine E 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde C->E + 4-Hydroxybenzaldehyde, Base (Williamson Ether Synthesis) D 4-Hydroxybenzaldehyde D->E

Caption: Synthetic route from this compound to a key aldehyde intermediate for pioglitazone synthesis.

Diagram 2: Logical Relationship for Application

G A This compound B Synthetic Intermediate A->B Serves as E Potential Biological Activities (e.g., Anticancer, Anti-inflammatory) A->E Potential for C Pharmaceutical Active Ingredients B->C Leads to D Pioglitazone (Anti-diabetic Drug) C->D e.g.

Caption: Logical flow from the subject compound to its potential applications in drug development.

References

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-(5-Ethylpyridin-2-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a pyridine ring, making it a versatile building block in the synthesis of complex organic molecules. Its structural motif is found in a number of biologically active compounds, highlighting its potential in medicinal chemistry and drug discovery. The presence of the pyridine ring offers a site for various coupling reactions, while the carboxylic acid group can be readily converted into a wide range of functional groups, such as amides and esters. This document provides an overview of the potential applications of this compound and detailed protocols for its derivatization.

Synthetic Applications

The dual reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. Key synthetic transformations include:

  • Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a diverse range of primary and secondary amines to form amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceuticals and other biologically active molecules.

  • Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with various alcohols. Esters are often used as prodrugs or to modify the physicochemical properties of a parent molecule.

  • Suzuki Coupling: While the pyridine ring itself can be functionalized, the benzoic acid portion of the molecule can potentially participate in or be synthesized via Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds.

Application in Drug Discovery

The 4-(5-ethylpyridin-2-yl)phenyl moiety is a key structural component of the anti-diabetic drug Pioglitazone . While the synthesis of Pioglitazone does not directly start from this compound, the presence of this substructure in a marketed drug underscores its pharmacological relevance. Derivatives of similar pyridinyl-benzoic acids have been investigated as inhibitors of various kinases, including Bruton's Tyrosine Kinase (Btk) and Casein Kinase 2 (CK2), suggesting that derivatives of this compound could also be explored for their potential as kinase inhibitors.[1][2]

Experimental Protocols

The following are detailed, representative protocols for the derivatization of a pyridinyl-benzoic acid. These can be adapted for this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the synthesis of N-aryl/alkyl-4-(pyridin-2-yl)benzamides using a carbodiimide coupling agent.

Reaction Scheme:

Amide_Coupling start This compound coupling_reagent EDC, HOBt start->coupling_reagent amine R-NH2 amine->coupling_reagent solvent Acetonitrile coupling_reagent->solvent product N-R-4-(5-Ethylpyridin-2-yl)benzamide solvent->product Stir 24h, RT workup Work-up & Purification product->workup

Figure 1. General workflow for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Appropriate amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the appropriate amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), evaporate the acetonitrile under reduced pressure.

  • To the residue, add ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Table 1: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentSolventYield (%)
1AnilineEDC/HOBtAcetonitrile85-95
2BenzylamineEDC/HOBtAcetonitrile80-90
3MorpholineHATUDMF88-98
Protocol 2: General Procedure for Esterification (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of a benzoic acid derivative.

Reaction Scheme:

Esterification start This compound catalyst H2SO4 (cat.) start->catalyst alcohol R-OH alcohol->catalyst product 4-(5-Ethylpyridin-2-yl)benzoate ester catalyst->product Reflux workup Work-up & Purification product->workup

Figure 2. General workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol) (in excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

Procedure:

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Table 2: Representative Esterification Reactions

EntryAlcoholCatalystTemperatureYield (%)
1MethanolH2SO4Reflux80-90
2EthanolH2SO4Reflux75-85
Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of a bromo-substituted pyridine with an arylboronic acid. While not starting with this compound, it demonstrates how the pyridine ring can be functionalized, a strategy that could be applied in a synthetic route to the target molecule or its analogs.

Reaction Scheme:

Suzuki_Coupling start Bromo-pyridine derivative catalyst Pd(PPh3)4 start->catalyst boronic_acid Arylboronic acid boronic_acid->catalyst base K2CO3 catalyst->base solvent Toluene/Ethanol/Water base->solvent product Aryl-pyridine derivative solvent->product Heat workup Work-up & Purification product->workup

Figure 3. General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl or heteroaryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • Potassium carbonate (2.5 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine the aryl bromide, arylboronic acid, and potassium carbonate.

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidCatalystYield (%)
12-BromopyridinePhenylboronic acidPd(PPh3)480-95
23-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl275-90

Potential Signaling Pathway Interactions

Given the structural similarity of this compound derivatives to known kinase inhibitors, a potential area of investigation is their interaction with various kinase signaling pathways. For instance, Bruton's Tyrosine Kinase (Btk) is a key component of the B-cell receptor signaling pathway, which is crucial for B-cell development and activation. Inhibition of Btk is a therapeutic strategy for certain B-cell malignancies and autoimmune diseases.[1] Similarly, Casein Kinase 2 (CK2) is a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of the CK2 signaling pathway has been implicated in various cancers.[2]

Kinase_Signaling cluster_btk B-Cell Receptor Signaling cluster_ck2 CK2 Signaling BCR BCR Btk Btk BCR->Btk Downstream_Btk Downstream Signaling (NF-κB, etc.) Btk->Downstream_Btk Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Downstream_CK2 Cell Proliferation, Survival CK2->Downstream_CK2 Inhibitor Potential Inhibitor (Derivative of this compound) Inhibitor->Btk Inhibition Inhibitor->CK2 Inhibition

Figure 4. Potential kinase signaling pathways targeted by derivatives.

The provided protocols and information serve as a starting point for the utilization of this compound in organic synthesis and drug discovery. The versatility of this building block, combined with the known biological activity of related structures, makes it an attractive candidate for the development of novel chemical entities.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This document provides a detailed application note and protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible Suzuki-Miyaura cross-coupling reaction. The provided methodologies are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process.

Synthetic Pathway Overview

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Bromo-5-ethylpyridine and 4-Carboxyphenylboronic acid. This method is widely favored for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials and catalysts.

A 2-Bromo-5-ethylpyridine C Pd Catalyst, Base, Solvent A->C B 4-Carboxyphenylboronic acid B->C D This compound C->D Suzuki-Miyaura Coupling

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-Bromo-5-ethylpyridine≥98%Commercially Available
4-Carboxyphenylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
EthanolReagent GradeCommercially Available
TolueneReagent GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommerically Available
Celite®---Commercially Available
Scale-up Synthesis of this compound (Suzuki-Miyaura Coupling)

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger scales with appropriate engineering controls.

1. Reaction Setup:

  • A multi-neck, round-bottom flask of appropriate volume is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a septa for reagent addition.

  • The entire apparatus is thoroughly dried and purged with nitrogen.

2. Reagent Charging:

  • To the reaction flask, charge 2-Bromo-5-ethylpyridine (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Add the Palladium(II) acetate catalyst (0.02 eq) and Triphenylphosphine ligand (0.04 eq).

  • Add anhydrous 1,4-dioxane to achieve a suitable reaction concentration (e.g., 0.5 M with respect to the limiting reagent).

3. Reaction Execution:

  • Begin vigorous stirring and sparge the reaction mixture with nitrogen for 30 minutes to ensure anaerobic conditions.

  • Heat the reaction mixture to a gentle reflux (approximately 100-102 °C) and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the resulting residue, add water and adjust the pH to approximately 2 with 1 M HCl. This will precipitate the product.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, and wash the filter cake with cold water.

5. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.

  • Dissolve the crude solid in a minimal amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

6. Analysis:

  • The final product should be analyzed for purity (e.g., by HPLC and NMR) and identity (e.g., by MS and NMR).

Quantitative Data Summary

The following table summarizes typical quantitative data for the scale-up synthesis of this compound.

ParameterValueNotes
Scale 100 gBased on 2-Bromo-5-ethylpyridine
Reactant Ratios
2-Bromo-5-ethylpyridine1.0 eq
4-Carboxyphenylboronic acid1.2 eq
Potassium Carbonate3.0 eq
Pd(OAc)₂0.02 eq
PPh₃0.04 eq
Reaction Conditions
Solvent1,4-Dioxane
Temperature100-102 °CReflux
Reaction Time18 hTypical, monitor for completion
Yield and Purity
Crude Yield85-95%
Purified Yield75-85%After recrystallization
Purity (HPLC)>98%

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reagent Charging cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification cluster_5 Analysis A Dry and assemble multi-neck flask with condenser, stirrer, etc. B Purge with Nitrogen A->B C Charge 2-Bromo-5-ethylpyridine, 4-Carboxyphenylboronic acid, and K₂CO₃ B->C D Add Pd(OAc)₂ and PPh₃ C->D E Add anhydrous 1,4-Dioxane D->E F Sparge with Nitrogen E->F G Heat to reflux (100-102 °C) F->G H Monitor reaction (HPLC/TLC) G->H I Cool to room temperature H->I J Filter through Celite® I->J K Concentrate filtrate J->K L Precipitate with HCl (pH 2) K->L M Filter and wash with water L->M N Recrystallize from Ethanol/Water or Toluene M->N O Filter and dry product N->O P Confirm purity (HPLC, NMR) and identity (MS, NMR) O->P

Figure 2: Detailed workflow for the scale-up synthesis.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle only in a fume hood and take precautions to avoid ignition sources.

  • Potassium Carbonate: This is a basic and hygroscopic solid. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure and Temperature: When scaling up reactions, careful control of temperature and pressure is crucial to prevent runaway reactions. The use of a blast shield is recommended.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. Further process optimization may be possible by exploring alternative catalysts, ligands, bases, and solvent systems to suit specific large-scale manufacturing capabilities.

Application Notes and Protocols: 4-(5-Ethylpyridin-2-yl)benzoic Acid Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 4-(5-ethylpyridin-2-yl)benzoic acid and its derivatives, with a focus on their potential applications in materials science, particularly as liquid crystals.

Introduction

4-(5-Alkylpyridin-2-yl)benzoic acids are a class of compounds that exhibit interesting properties for materials science applications. Their rigid core structure, composed of a pyridine and a benzene ring, coupled with the potential for hydrogen bonding through the carboxylic acid group, makes them promising candidates for the formation of thermotropic liquid crystals. The alkyl substituent on the pyridine ring allows for the fine-tuning of their mesomorphic and photophysical properties. These materials are of interest for applications in displays, sensors, and other optoelectronic devices.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

2.1. General Synthetic Scheme

The synthesis typically involves the coupling of 4-carboxyphenylboronic acid with 2-bromo-5-ethylpyridine.

Synthesis_Scheme reactant1 4-Carboxyphenylboronic acid catalyst Pd(PPh3)4 Base (e.g., K2CO3) reactant1->catalyst reactant2 2-Bromo-5-ethylpyridine reactant2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: General synthetic scheme for this compound.

2.2. Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 2M HCl to a pH of ~4-5 to precipitate the product.

    • Filter the precipitate and wash with water and a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of Liquid Crystalline Properties

The liquid crystalline behavior of these materials can be investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

3.1. Experimental Workflow for Characterization

Characterization_Workflow synthesis Synthesized Compound pom Polarized Optical Microscopy (POM) synthesis->pom Observe textures upon heating/cooling dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Measure heat flow vs. temperature data_analysis Data Analysis and Phase Identification pom->data_analysis dsc->data_analysis properties Mesomorphic Properties (Phase Transitions, Textures) data_analysis->properties

Caption: Workflow for the characterization of liquid crystalline properties.

3.2. Experimental Protocol: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized optical microscope.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 5-10 °C/min). Observe the sample through the crossed polarizers for any changes in texture, which indicate phase transitions.

  • Cooling and Observation: Cool the sample slowly from the isotropic liquid phase and observe the formation of liquid crystalline textures (e.g., nematic schlieren, smectic focal conic).

  • Image Capture: Record images of the characteristic textures observed for each mesophase.

3.3. Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its clearing point (isotropic liquid phase) at a constant rate (e.g., 10 °C/min).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at the same rate to below its crystallization temperature.

    • Reheat the sample at the same rate.

  • Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpy changes (ΔH) associated with phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).

Quantitative Data

Due to the limited availability of comprehensive data for a single this compound derivative in the literature, the following tables present representative data for a homologous series of 4-(5-n-alkylpyridin-2-yl)benzoic acids. This data is illustrative of the expected trends and properties.

Table 1: Phase Transition Temperatures of 4-(5-n-Alkylpyridin-2-yl)benzoic Acids

n-Alkyl GroupAbbreviationT_m (°C)T_sm-N (°C)T_N-I (°C)
Propyl3PyB 135-148
Butyl4PyB 128-155
Pentyl5PyB 121130162
Hexyl6PyB 115138168
Heptyl7PyB 110145173

T_m: Melting point (Crystal to Liquid Crystal/Isotropic); T_sm-N: Smectic to Nematic transition; T_N-I: Nematic to Isotropic transition (Clearing point).

Table 2: Enthalpy Changes for Phase Transitions

CompoundΔH_m (kJ/mol)ΔH_sm-N (kJ/mol)ΔH_N-I (kJ/mol)
3PyB 25.8-0.9
4PyB 24.5-1.1
5PyB 22.11.51.3
6PyB 20.91.81.5
7PyB 19.72.11.7

Applications in Materials Science

Derivatives of this compound are promising for various applications in materials science due to their liquid crystalline and potential photophysical properties.

  • Liquid Crystal Displays (LCDs): The nematic phase exhibited by these compounds, characterized by long-range orientational order, is the basis for most LCD technologies. The ability to tune the clearing point and other properties by varying the alkyl chain length is highly desirable.

  • Organic Light-Emitting Diodes (OLEDs): The conjugated aromatic structure suggests potential for use as host materials or as components in emissive layers of OLEDs. Further derivatization to enhance charge transport and luminescence would be necessary.

  • Perovskite Solar Cells: Benzoic acid derivatives have been used to passivate defects at the interfaces in perovskite solar cells, leading to improved efficiency and stability. The pyridine and carboxylic acid functionalities in the target compounds could provide strong anchoring to the perovskite surface.

Logical Relationship for Material Application

Application_Logic core_structure Rigid Core Structure (Pyridine-Benzene) liquid_crystal Liquid Crystalline Properties (Nematic, Smectic Phases) core_structure->liquid_crystal photophysical Potential Photophysical Properties (Luminescence) core_structure->photophysical solar_cells Solar Cells core_structure->solar_cells Interface modification h_bonding Hydrogen Bonding (Carboxylic Acid) h_bonding->liquid_crystal alkyl_chain Tunable Alkyl Chain alkyl_chain->liquid_crystal Tune properties lcd LCDs liquid_crystal->lcd oled OLEDs photophysical->oled

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Ethylpyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the palladium catalyst is not degraded. Use freshly opened catalyst or store under an inert atmosphere. 2. Consider using a pre-catalyst, such as those from the Buchwald-Hartwig generation of catalysts (e.g., XPhos Pd G4), which can exhibit higher activity. 3. Formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a different ligand or solvent system.
Inappropriate Ligand 1. The choice of phosphine ligand is critical. For electron-rich pyridines, bulky and electron-rich ligands like SPhos or XPhos are often effective. 2. Experiment with different palladium-to-ligand ratios (e.g., 1:1.2, 1:2) to find the optimal conditions.
Ineffective Base 1. The base is crucial for the transmetalation step. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. 2. Ensure the base is anhydrous if using a non-aqueous solvent system. For aqueous systems, the choice of base can influence reaction kinetics.
Poor Solvent Choice 1. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/ethanol/water) is often used to dissolve both the organic and inorganic reagents. 2. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.
Problematic Boronic Acid 1. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh boronic acid or a boronate ester (e.g., pinacol ester) which can be more stable. 2. Consider converting the boronic acid to a potassium trifluoroborate salt, which can be more robust.
Reaction Temperature 1. Suzuki couplings are typically run at elevated temperatures (e.g., 80-120 °C). If the reaction is sluggish, a higher temperature may be required. 2. Monitor for decomposition of starting materials or product at higher temperatures.

Issue 2: Formation of Significant Byproducts

Byproduct Identification Mitigation Strategies
Homocoupling of Boronic Acid Formation of 4,4'-dicarboxy-1,1'-biphenyl.1. Ensure rigorous exclusion of oxygen from the reaction mixture. 2. Use a slight excess of the halide partner (2-bromo-5-ethylpyridine). 3. Lower the reaction temperature if possible.
Homocoupling of Pyridine Halide Formation of 5,5'-diethyl-2,2'-bipyridine.1. This is often promoted by the palladium catalyst. Optimizing the catalyst and ligand can minimize this side reaction. 2. Use of a different palladium precursor might be beneficial.
Protodeboronation Formation of benzoic acid.1. Use anhydrous conditions if possible. 2. Use a stronger, non-aqueous base. 3. Use a boronate ester instead of a boronic acid.
Dehalogenation Formation of 5-ethylpyridine.1. This can occur in the presence of a hydrogen source. Ensure solvents are dry and consider the choice of base. 2. Some ligands are more prone to promoting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound?

A common and effective method is the Suzuki-Miyaura cross-coupling of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid.

Q2: Which palladium catalyst and ligand combination is best for this reaction?

While there is no single "best" combination, a good starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging couplings involving 2-substituted pyridines, more advanced catalyst systems like those employing Buchwald ligands (e.g., SPhos, XPhos) can be highly effective.

Q3: How can I purify the final product?

Purification is typically achieved through recrystallization.[1][2] Since this compound is a carboxylic acid, its solubility is pH-dependent. A common procedure involves:

  • Dissolving the crude product in a basic aqueous solution (e.g., with NaOH or NaHCO₃).

  • Washing with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

  • Acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.

  • Collecting the solid by filtration and washing with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Q4: My reaction is not going to completion. What should I try?

If starting materials are still present after a prolonged reaction time, consider the following:

  • Increase Catalyst Loading: While typically 1-5 mol% is used, increasing it to 10 mol% might be necessary for difficult couplings.

  • Change the Base: Some reactions are highly sensitive to the choice of base. If you are using a carbonate base, try a phosphate base or vice versa.

  • Increase the Temperature: Carefully increasing the reaction temperature can improve reaction rates, but be mindful of potential decomposition.

  • Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • 2-bromo-5-ethylpyridine

  • 4-carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 2-bromo-5-ethylpyridine (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.03-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with aqueous workup and purification as described in the purification FAQ.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 Active Catalyst B Oxidative Addition Intermediate A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar' ArAr This compound ArX 2-bromo-5-ethylpyridine ArB 4-carboxyphenylboronic acid

Caption: Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow cluster_optimization Optimization Steps Start Reaction Start Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield or No Product Check_Completion->Low_Yield No Byproducts Significant Byproducts Check_Completion->Byproducts Impure Purify Purify Product Check_Completion->Purify Yes Opt_Catalyst Change Catalyst/Ligand Low_Yield->Opt_Catalyst Opt_Base Change Base Low_Yield->Opt_Base Opt_Solvent Change Solvent Low_Yield->Opt_Solvent Opt_Temp Adjust Temperature Low_Yield->Opt_Temp Byproducts->Opt_Catalyst Byproducts->Opt_Temp Opt_Catalyst->Start Opt_Base->Start Opt_Solvent->Start Opt_Temp->Start

Caption: Troubleshooting Workflow for Reaction Optimization

References

Common side products in the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid.

Troubleshooting Guides and FAQs

Q1: What are the most common side products observed during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: During the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halopyridine derivative with 4-carboxyphenylboronic acid, several side products can form. The most prevalent are:

  • Protodeborylation Product: Formation of benzoic acid results from the replacement of the boronic acid group on 4-carboxyphenylboronic acid with a hydrogen atom. This is a common side reaction in Suzuki couplings, particularly influenced by reaction conditions such as pH and temperature.[1][2][3][4][5]

  • Homocoupling Products: Self-coupling of the starting materials can lead to the formation of 4,4'-dicarboxybiphenyl (from the boronic acid) and 5,5'-diethyl-2,2'-bipyridine (from the halopyridine).[6][7][8]

  • Dehalogenated Product: The starting 2-halopyridine can undergo dehalogenation to yield 5-ethylpyridine.

  • Ligand-Derived Impurities: Phenylated impurities can arise from the aryl groups on the phosphine ligands of the palladium catalyst.[9][10]

Q2: My reaction is showing low yield of the desired product. What are the potential causes and how can I optimize the reaction?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For coupling involving pyridyl halides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[11] Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The choice and amount of base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The basicity can influence the rate of transmetalation and side reactions. Cesium carbonate has been shown to be effective in suppressing certain side reactions.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, ethanol) and water is typically used.[12][13] The ratio can affect the solubility of the reactants and the reaction rate.

  • Reaction Temperature: Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote the formation of side products. An optimal temperature, typically between 80-100 °C, should be determined empirically.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and oxidative side reactions.

Q3: How can I minimize the formation of the protodeborylation side product (benzoic acid)?

A3: Protodeborylation is often promoted by aqueous basic conditions.[1][3] To minimize its formation:

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, employing anhydrous conditions with a suitable base (e.g., KF) can sometimes reduce protodeborylation.

  • Boronic Ester Derivatives: Using a pinacol ester of 4-carboxyphenylboronic acid can sometimes offer greater stability and reduce the rate of protodeborylation compared to the free boronic acid.[3]

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and quench it once the starting materials are consumed.

  • pH Control: The pH of the reaction mixture can significantly impact the rate of protodeborylation, especially for heteroaromatic boronic acids.[1][5] Careful selection of the base and buffer system can help maintain an optimal pH.

Q4: I am observing significant amounts of homocoupling products. What measures can I take to suppress their formation?

A4: Homocoupling is often promoted by the presence of oxygen and certain catalyst systems.[6][8]

  • Strictly Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different catalysts can be beneficial.

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

Quantitative Data Summary

Product/Side ProductPotential Yield/Impurity LevelNotes
This compoundTypically >70% (optimized)Yield is highly dependent on reaction conditions.
Benzoic Acid (Protodeborylation)VariableCan be a major byproduct if conditions are not optimized.[1][2]
4,4'-Dicarboxybiphenyl (Homocoupling)VariableFormation is often enhanced by oxidative conditions.[7][8]
5,5'-Diethyl-2,2'-bipyridine (Homocoupling)VariableDependent on the reactivity of the halopyridine.
Phenylated Impurities< 0.05% (with optimized catalyst)Can be suppressed by careful selection of the palladium catalyst and ligand system.[9]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This is a generalized protocol and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromo-5-ethylpyridine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a reaction flask, add 2-bromo-5-ethylpyridine, 4-carboxyphenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Synthetic Pathway and Side Product Formation

Synthesis_Pathway reactant1 2-Halo-5-ethylpyridine product This compound reactant1->product Pd Catalyst, Base side_product3 5,5'-Diethyl-2,2'-bipyridine (Homocoupling) reactant1->side_product3 Pd Catalyst side_product4 5-Ethylpyridine (Dehalogenation) reactant1->side_product4 H+ reactant2 4-Carboxyphenylboronic acid reactant2->product Pd Catalyst, Base side_product1 Benzoic acid (Protodeborylation) reactant2->side_product1 H+ side_product2 4,4'-Dicarboxybiphenyl (Homocoupling) reactant2->side_product2 Oxidative Conditions

Caption: Synthetic pathway for this compound and common side products.

References

Technical Support Center: Suzuki Coupling Reactions with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with pyridine substrates often challenging?

A1: Suzuki coupling reactions involving pyridine substrates can be problematic due to several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]

  • Protodeboronation: Pyridine boronic acids, especially 2-pyridyl boronic acids, are often unstable and susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4][5] This is a significant undesired side reaction.[5]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation in the catalytic cycle.[6]

  • Substrate Reactivity: The reactivity of halopyridines can vary depending on the position of the halogen and the presence of other substituents.

Q2: What are the most common side reactions observed in these couplings?

A2: The most prevalent side reactions include:

  • Protodeboronation: As mentioned, this is a major pathway for the decomposition of the pyridine boronic acid, leading to the formation of unsubstituted pyridine.[3][5] The rate of protodeboronation is highly dependent on pH.[5][7]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[2]

  • Hydrolysis of the Electrophile: In the presence of a strong base and water, the halo- or triflyloxypyridine can undergo hydrolysis.

Q3: How can I minimize protodeboronation of my pyridine boronic acid?

A3: Several strategies can be employed to minimize protodeboronation:

  • Use of Stabilized Boron Reagents: Instead of using the free boronic acid, consider using more stable derivatives such as:

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[3]

    • MIDA (N-methyliminodiacetic acid) boronates: These reagents offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5]

    • Organotrifluoroborates: Potassium trifluoroborates can be more stable alternatives.[6]

    • N-phenyldiethanolamine (PDEA) boronates: These form stable crystalline solids that can be used directly in coupling reactions.[8][9]

  • Reaction Conditions Optimization:

    • Mild Base: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.

    • Lower Temperature: Running the reaction at a lower temperature can slow down the rate of protodeboronation.[10]

    • Anhydrous Conditions: While some water can be beneficial, excessive water can promote hydrolysis and protodeboronation.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low to no yield of the desired product.

Q: I am not getting any, or very little, of my desired coupled product. What are the likely causes and how can I fix it?

A: Low or no yield is a common issue. Here is a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection:

  • Is your catalyst/ligand combination appropriate for pyridine substrates? Standard catalysts like Pd(PPh₃)₄ may not be effective.[7] Consider using more specialized systems:

    • Bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, and RuPhos are often more effective for coupling heteroaryl compounds as they promote the formation of the active monoligated palladium species.[12][13]

    • Precatalysts: Using well-defined precatalysts can lead to the rapid generation of the active catalytic species under mild conditions, which is crucial when dealing with unstable boronic acids.[10]

  • Have you considered catalyst poisoning? The pyridine nitrogen can inhibit the palladium catalyst.[2]

    • Solution: Increasing the catalyst loading might help.[14] Alternatively, adding a Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[2]

Troubleshooting Workflow for Catalyst/Ligand Issues

start Low/No Yield check_catalyst Is the catalyst/ligand suited for pyridines? start->check_catalyst standard_catalyst Using standard catalyst (e.g., Pd(PPh3)4) check_catalyst->standard_catalyst No specialized_catalyst Using bulky phosphine ligands (SPhos, XPhos)? check_catalyst->specialized_catalyst Yes switch_ligand Switch to bulky, electron-rich ligands standard_catalyst->switch_ligand check_poisoning Consider catalyst poisoning by pyridine-N specialized_catalyst->check_poisoning end_good Improved Yield switch_ligand->end_good increase_loading Increase catalyst loading check_poisoning->increase_loading add_lewis_acid Add Lewis acid (e.g., B(OMe)3) check_poisoning->add_lewis_acid increase_loading->end_good add_lewis_acid->end_good

A decision tree for troubleshooting catalyst and ligand selection in Suzuki couplings of pyridines.

2. Boronic Acid Stability:

  • Is your pyridine boronic acid stable under the reaction conditions? 2-Pyridylboronic acids are notoriously unstable.[3][4]

    • Solution: As mentioned in the FAQ, use stabilized boron reagents like pinacol esters, MIDA boronates, or organotrifluoroborates.[3][5][6]

3. Reaction Conditions:

  • Base Selection: The choice of base is critical.

    • Strong bases can promote protodeboronation and other side reactions.

    • Insoluble inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF) are often preferred.[6][15]

  • Solvent Effects: The solvent can significantly influence the reaction outcome.[16]

    • Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[11][17][18] The optimal solvent system is substrate-dependent.[11]

  • Temperature: Higher temperatures can accelerate the reaction but also increase the rate of substrate decomposition and side reactions.[10] An optimal temperature needs to be found for each specific reaction.

Summary of Recommended Starting Conditions for a Challenging Pyridine Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos)Promotes efficient oxidative addition and reductive elimination.[12][13]
Boron Reagent Pyridine boronic pinacol ester or MIDA boronateIncreased stability against protodeboronation.[3][5]
Base K₃PO₄ or Cs₂CO₃Mild, inorganic bases that minimize side reactions.[19]
Solvent Dioxane/water or Toluene/water mixtureOften provides good solubility and promotes the catalytic cycle.[7][11]
Temperature 60-100 °CA balance between reaction rate and substrate/catalyst stability.[11][19]

Problem 2: The reaction is not reproducible.

Q: My reaction worked once with a good yield, but I am unable to reproduce the result. What could be the issue?

A: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the formation of Pd(II) species, which can cause homocoupling of the boronic acid and deactivate the catalyst.[2] Degassing the solvent is crucial.[7]

  • Reagent Quality:

    • Boronic Acid: The quality of the pyridine boronic acid can vary between batches. It may have partially decomposed upon storage.

    • Solvents: Ensure you are using anhydrous solvents, as water content can affect the reaction.[11]

    • Base: The base can be hygroscopic. Use a freshly opened bottle or dry it before use.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A reaction that is run for too long may lead to product decomposition.

Experimental Workflow for Reproducible Suzuki Coupling

start Start reagents Add aryl halide, boronic ester, base, and catalyst to flask start->reagents inert Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) reagents->inert solvents Add Degassed Solvents inert->solvents heat Heat to Reaction Temperature solvents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

A generalized workflow for setting up a reproducible Suzuki coupling reaction.

Key Experimental Protocols

General Procedure for a Suzuki Coupling of a Halopyridine with a Phenylboronic Pinacol Ester

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the phenylboronic pinacol ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[18]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Solvent Degassing: Freeze-Pump-Thaw Method

  • Place the solvent in a Schlenk flask and securely attach it to a vacuum line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to the vacuum to remove any dissolved gases.

  • Close the flask to the vacuum and thaw the solvent in a water bath.

  • Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.

This guide is intended to provide a starting point for troubleshooting. The optimal conditions for Suzuki coupling reactions are highly substrate-dependent and may require systematic optimization.

References

Optimizing flash chromatography for purifying 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the flash chromatography purification of 4-(5-Ethylpyridin-2-yl)benzoic acid. Given the compound's amphoteric nature, containing both an acidic carboxylic acid and a basic pyridine group, special considerations are required for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using flash chromatography?

The main challenge stems from the molecule's dual acidic (benzoic acid) and basic (pyridine) functional groups. On standard silica gel, which is acidic, the basic pyridine moiety can interact very strongly, while the carboxylic acid can also interact with silanol groups. These strong, mixed-mode interactions often lead to significant peak tailing, poor resolution, or even irreversible adsorption of the compound onto the stationary phase.

Q2: Which stationary phase is best for this purification: normal-phase or reversed-phase?

Both normal-phase (silica gel) and reversed-phase (C18) can be used, but they require different strategies.

  • Normal-Phase (Silica Gel): This is a common and inexpensive option. However, to achieve good peak shape, the mobile phase must be modified with an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine) to manage the compound's ionic interactions with the silica surface.

  • Reversed-Phase (C18): This is often the preferred method for polar and ionizable compounds. By controlling the pH of the mobile phase with a buffer or modifier (like formic acid or TFA), you can ensure the compound is in a single ionic state, leading to sharper peaks and more reproducible results.

Q3: How do I choose the right mobile phase for normal-phase (silica) chromatography?

  • Initial Screening: Start by performing Thin Layer Chromatography (TLC) with a base solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes. You will likely observe significant streaking.

  • Add a Modifier:

    • Acidic Modifier: Add 0.5-2% acetic acid or formic acid to your mobile phase. This protonates the pyridine ring, reducing its interaction with the acidic silica gel, which often improves peak shape.

    • Basic Modifier: Alternatively, adding 0.5-2% triethylamine can deactivate the acidic silanol groups on the silica surface, preventing strong binding of the basic pyridine.

  • Optimization: Adjust the solvent ratio to achieve a target Rf value of 0.2-0.35 for your compound on the TLC plate. This Rf range typically provides the best separation on a flash column.

Q4: What is a good starting mobile phase for reversed-phase (C18) chromatography?

A common starting point is a gradient of Water and Acetonitrile (or Methanol), with a modifier to control pH.

  • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA. The acidic modifier ensures that the carboxylic acid is protonated (less polar) and the pyridine is protonated (more polar), leading to consistent retention behavior. A typical gradient would run from 5-10% B to 95-100% B.

Q5: My crude sample is not dissolving well in the initial chromatography solvent. How should I load it onto the column?

If your sample has poor solubility in the starting mobile phase (e.g., a non-polar solvent like hexane), you should use a "dry loading" technique.

  • Dissolve your crude sample in a minimal amount of a strong solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or THF).

  • Add a small amount of inert solid support (e.g., silica gel, Celite, or diatomaceous earth) to the solution.

  • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Load this powder directly onto the top of your packed column bed. This technique prevents the sample from precipitating at the top of the column and ensures a narrow, even application band.

Troubleshooting Guide

Even with an optimized protocol, issues can arise. The following guide addresses common problems encountered during the purification of this compound.

Method Selection Workflow

start Crude this compound tlc Perform TLC Screening (e.g., DCM/MeOH, EtOAc/Hex) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc streaking Significant Streaking / Tailing? eval_tlc->streaking add_modifier Add Modifier to Mobile Phase (e.g., 1% Acetic Acid or 1% Triethylamine) streaking->add_modifier YES run_rp Proceed with Reversed-Phase (C18) Flash Chromatography (e.g., H2O/ACN + 0.1% Formic Acid) streaking->run_rp NO (but compound is very polar) np_path YES np_tlc Re-run TLC with Modifier add_modifier->np_tlc np_check Good Spot Shape? Rf = 0.2-0.35? np_tlc->np_check run_np Proceed with Normal-Phase Flash Chromatography np_check->run_np YES np_check->run_rp NO rp_path Persistent Issues or High Polarity start Problem Detected: Poor Chromatography Result prob1 Severe Peak Tailing start->prob1 prob2 Compound Not Eluting start->prob2 prob3 Poor Separation start->prob3 cause1 Ionic Interactions with Silica prob1->cause1 cause2 Irreversible Adsorption / Decomposition prob2->cause2 cause3 Sub-optimal Gradient prob3->cause3 sol1 Add Mobile Phase Modifier (e.g., Acetic Acid, TEA, Formic Acid) cause1->sol1 sol2 Switch to Reversed-Phase (C18) cause1->sol2 cause2->sol2 sol4 Deactivate Silica or Use Alumina cause2->sol4 sol3 Make Gradient Shallower cause3->sol3

Stability issues and degradation of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(5-Ethylpyridin-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are oxidative degradation of the ethyl group, photodecomposition of the aromatic rings, and potential thermal degradation at elevated temperatures. The pyridine and benzoic acid moieties can be susceptible to degradation under harsh conditions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage at controlled room temperature or in a refrigerator is advisable. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathways include:

  • Oxidation: The ethyl group on the pyridine ring is susceptible to oxidation, potentially forming 1-(5-(pyridin-2-yl)pyridin-5-yl)ethan-1-ol or 1-(5-(pyridin-2-yl)pyridin-5-yl)ethan-1-one.[1][2]

  • Photodegradation: The aromatic pyridine and benzoic acid rings can undergo photodegradation upon exposure to UV light, leading to complex mixtures of degradation products.[3][4][5]

  • Thermal Degradation: At high temperatures, decarboxylation of the benzoic acid moiety or cleavage of the bond between the two aromatic rings may occur.[6][7]

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity and degradation of this compound.[8] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of degradants.[8]

Troubleshooting Guides

Issue 1: Rapid decrease in purity of the compound in solution.

Potential Cause Troubleshooting Steps
Photodegradation Prepare and handle solutions in a dark or amber-colored vial to minimize light exposure. If the experiment allows, work under low-light conditions.
Oxidative Degradation Degas the solvent before preparing the solution to remove dissolved oxygen. Purge the headspace of the vial with an inert gas like nitrogen or argon.
Solvent-Induced Degradation Ensure the solvent is of high purity and free from contaminants. Check for compatibility of the solvent with the compound. Consider using a different solvent if the issue persists.

Issue 2: Appearance of unexpected peaks in the chromatogram during analysis.

Potential Cause Troubleshooting Steps
Formation of Degradation Products Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks. Use LC-MS to identify the mass of the unknown peaks and propose potential structures.
Contamination Analyze a blank (solvent only) to rule out contamination from the solvent or analytical system. Ensure all glassware and equipment are thoroughly cleaned.
Interaction with Mobile Phase Check for the stability of the compound in the mobile phase over time. Adjust the pH or composition of the mobile phase if reactivity is suspected.

Issue 3: Inconsistent analytical results between different batches.

Potential Cause Troubleshooting Steps
Batch-to-Batch Variability in Stability Review the synthesis and purification records for each batch to identify any differences. Perform a comparative stability study on all batches under identical conditions.
Inconsistent Storage Conditions Ensure all batches are stored under the same recommended conditions (temperature, light, humidity).
Analytical Method Variability Verify the robustness of the analytical method by systematically varying parameters such as mobile phase composition, pH, and column temperature to assess their impact on the results.

Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress ConditionDurationTemperatureReagent% DegradationMajor Degradation Products
Acid Hydrolysis 24 hours80°C0.1 M HCl< 2%None detected
Base Hydrolysis 24 hours80°C0.1 M NaOH< 3%None detected
Oxidative 8 hoursRoom Temp3% H₂O₂~15%Oxidized ethyl group derivatives
Thermal 48 hours105°CN/A~8%Decarboxylated and ring-cleavage products
Photolytic 24 hoursRoom Temp1.2 million lux hours~20%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.[9][10][11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation parent This compound oxidized_ethyl 1-(5-(pyridin-2-yl)pyridin-5-yl)ethan-1-ol parent->oxidized_ethyl H₂O₂ photo_products Complex Mixture of Photoproducts parent->photo_products UV Light decarboxylated Decarboxylated Product parent->decarboxylated Heat ring_cleavage Ring-Cleavage Products decarboxylated->ring_cleavage Further Heat

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: Stability Study Initiation prepare_samples Prepare Samples (Forced Degradation) start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_samples->stress_conditions analyze_samples Analyze Stressed Samples stress_conditions->analyze_samples analytical_method Develop & Validate Stability-Indicating Method (HPLC/LC-MS) analytical_method->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation report Generate Stability Report pathway_elucidation->report end End: Stability Profile Established report->end

Caption: General experimental workflow for a forced degradation study.

References

Catalyst selection for efficient synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid, a key intermediate in the development of several pharmaceuticals. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-halo-5-ethylpyridine (e.g., 2-bromo-5-ethylpyridine or 2-chloro-5-ethylpyridine) with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the main challenges associated with the Suzuki-Miyaura coupling for this synthesis?

A2: The key challenge is often referred to as the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or unproductive pathways. This can result in low yields and difficulty in achieving complete conversion. Other challenges include homo-coupling of the boronic acid and dehalogenation of the pyridine substrate.

Q3: How do I choose the right palladium catalyst and ligand?

A3: Catalyst selection is critical for overcoming the "2-pyridyl problem." While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), the choice of ligand is often more crucial. Electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), have shown to be effective in promoting the desired coupling by stabilizing the palladium catalyst and facilitating the reaction steps. For a comparison of catalyst systems, refer to the data in Table 1.

Q4: Which base and solvent system is recommended?

A4: The choice of base and solvent is interdependent and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents. The specific combination should be optimized for your particular substrate and catalyst system.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst deactivation (the "2-pyridyl problem").2. Inactive catalyst.3. Poor quality of reagents (e.g., boronic acid decomposition).4. Insufficiently degassed reaction mixture.1. Use a more robust ligand, such as a Buchwald-type ligand (XPhos, SPhos).2. Consider using a pre-catalyst (e.g., XPhos Pd G3).3. Use fresh, high-purity reagents. Store boronic acids under inert atmosphere.4. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).
Significant Homo-coupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precursor without efficient reduction to Pd(0).[1]1. Ensure rigorous degassing of the reaction setup.[1]2. Add a small amount of a reducing agent or use a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of the Pyridine Substrate 1. Presence of water or protic impurities.2. Unfavorable reaction kinetics.1. Use anhydrous solvents and reagents.2. Optimize the base and temperature. A weaker base or lower temperature might mitigate this side reaction.
Incomplete Conversion 1. Insufficient catalyst loading.2. Short reaction time or low temperature.3. Poor solubility of reagents.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).2. Increase the reaction temperature and/or extend the reaction time.3. Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids

Catalyst System (Palladium Source + Ligand)Halide SubstrateBoronic Acid SubstrateBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ + SPhos2-Bromopyridine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O10095J. Am. Chem. Soc. 2003, 125, 11818-11819
Pd₂(dba)₃ + XPhos2-ChloropyridinePhenylboronic acidK₃PO₄t-BuOH10092J. Am. Chem. Soc. 2006, 128, 13072-13077
Pd(PPh₃)₄2-BromopyridinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8085Synthesis 2004, (11), 1812-1814
PdCl₂(dppf)2-IodopyridinePhenylboronic acidK₂CO₃DMF9090Tetrahedron Lett. 2005, 46, 1849-1853

Note: The yields presented are for model reactions and may vary for the synthesis of this compound. Optimization is recommended.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reagent Preparation :

    • 2-chloro-5-ethylpyridine (1.0 eq)

    • 4-carboxyphenylboronic acid (1.2 eq)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Reaction Setup :

    • To an oven-dried Schlenk flask, add 2-chloro-5-ethylpyridine, 4-carboxyphenylboronic acid, the palladium pre-catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and then with a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-halo-5-ethylpyridine - 4-carboxyphenylboronic acid - Pd Catalyst & Ligand - Base setup Assemble Reaction Vessel (Schlenk Flask) reagents->setup charge Charge Flask with Solids setup->charge degas Degas Solvents (e.g., Dioxane/H₂O) add_solvent Add Degassed Solvents degas->add_solvent inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) charge->inert inert->add_solvent heat Heat and Stir (e.g., 100°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool acidify Acidify with HCl (aq) to Precipitate Product cool->acidify filter Filter and Wash Solid acidify->filter purify Recrystallize filter->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Is the reaction rigorously degassed? start->q1 sol1 Degas solvents and reaction mixture thoroughly. q1->sol1 No q2 Using an appropriate catalyst/ligand system? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a more robust ligand (e.g., XPhos, SPhos) or a pre-catalyst (e.g., XPhos Pd G3). q2->sol2 No q3 Are reagents of high quality? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use fresh, pure reagents. Check boronic acid for decomposition. q3->sol3 No q4 Are reaction conditions (temp, time, base) optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Screen different bases, solvents, and increase temperature/time. q4->sol4 No end_node Consult further literature or technical support. q4->end_node Yes a4_yes Yes a4_no No sol4->q4

References

Removing solvent residues from 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for removing residual solvents from 4-(5-Ethylpyridin-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern for this compound?

A1: Residual solvents are organic volatile chemicals used during the synthesis and purification of active pharmaceutical ingredients (APIs) like this compound, which are not completely removed by practical manufacturing techniques.[1][2] They are a concern because they have no therapeutic benefit and can be toxic to patients.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C(R8) guidelines, set strict limits on the acceptable amount of each solvent in the final drug product to ensure patient safety.[1][2][3]

Q2: Which solvents are most likely to be present in my sample of this compound?

A2: The specific solvents will depend on the synthetic route used. Common solvents in the synthesis of similar aromatic carboxylic acids include toluene, ethanol, methanol, acetone, ethyl acetate, and N,N-dimethylformamide (DMF). It is crucial to review the synthesis and purification records to identify all solvents used.

Q3: What is the first step I should take if I detect high levels of residual solvents?

A3: The first step is to accurately identify and quantify the residual solvents, typically using Gas Chromatography (GC).[3] Once confirmed, the most straightforward approach is to re-dry the material under more rigorous conditions (e.g., higher temperature or vacuum). If this fails, a more advanced technique like recrystallization may be necessary.

Q4: How do I choose a method for solvent removal?

A4: The choice depends on the properties of both the solvent and your compound.

  • For volatile, non-occluded solvents: Enhanced drying, such as vacuum drying at an elevated temperature (without degrading the API), is often sufficient.[4][5][6]

  • For solvents trapped within the crystal lattice: Recrystallization is often the most effective method, as it involves dissolving the compound and allowing it to re-form pure crystals, leaving the impurities (including solvents) in the solution.[7][8]

  • For stubborn, high-boiling point solvents: Techniques like solvent washing (slurrying in a non-solvent for the API) or vacuum hydration, where water vapor is used to displace the solvent, can be effective.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of a volatile solvent (e.g., acetone, ethyl acetate) after initial drying. 1. Inefficient drying process. 2. Drying time is too short. 3. Drying temperature is too low. 4. Vacuum is not sufficient.1. Optimize Vacuum Drying: Increase the drying time. If the compound is thermally stable, incrementally increase the temperature. Ensure a deep and stable vacuum is achieved.[4][6] 2. Nitrogen Sweep: Use a slow sweep of dry, warm nitrogen in the vacuum oven to help carry away solvent vapors.
Persistent levels of a high-boiling point solvent (e.g., DMF, DMSO). 1. These solvents have low vapor pressure and are difficult to remove by simple drying. 2. Strong interaction between the solvent and the API.1. Recrystallization: Choose a solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the residual solvent is soluble.[7][10] 2. Solvent Washing/Trituration: Slurry the solid material in a solvent in which your compound is insoluble but the residual solvent is soluble. Filter and dry.
Residual solvent levels are still high after optimized vacuum drying. 1. Solvent molecules are trapped (occluded) within the crystal lattice. 2. The compound may have formed a stable solvate.1. Recrystallization: This is the most effective method to break the crystal lattice and release trapped solvents.[7] A careful selection of the recrystallization solvent is critical. 2. Characterize the Solid: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to check for the presence of a solvate. If a solvate has formed, a different purification strategy may be needed.
The material "oils out" or fails to crystallize during recrystallization. 1. The chosen solvent is too good a solvent, even at low temperatures. 2. The cooling rate is too fast. 3. The concentration of the compound is too high.1. Use an Anti-Solvent: Add a second solvent in which your compound is insoluble to the solution to induce crystallization. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[7] 3. Dilute the Solution: Add more of the primary solvent to reduce the concentration.

Data Presentation

Table 1: ICH Q3C Limits for Common Residual Solvents

The following table summarizes the concentration limits for some common solvents as per ICH Q3C(R8) guidelines. These are provided for reference; the specific solvents in your sample must be identified.

SolventClassConcentration Limit (ppm)
Benzene12
Toluene2890
Methanol23000
Hexane2290
Dichloromethane2600
N,N-Dimethylformamide (DMF)2880
Acetonitrile2410
Acetone35000
Ethanol35000
Ethyl Acetate35000
Isopropyl Alcohol35000

Note: Class 1 solvents should be avoided. Class 2 solvents should be limited. Class 3 solvents have low toxic potential.[2][11]

Experimental Protocols

Disclaimer: The following protocols are generalized. The thermal stability and solubility profile of this compound must be determined experimentally before implementation.

Protocol 1: Optimized Vacuum Drying

This method is suitable for removing volatile solvents from a crystalline solid that is not a stable solvate.

  • Preparation: Place a thin layer of this compound powder in a suitable glass drying dish.

  • Loading: Place the dish in a vacuum oven.

  • Drying Conditions:

    • Heat the oven to a temperature at least 20 °C below the melting point of the compound. A typical starting range is 40-60 °C.[5]

    • Apply a vacuum, aiming for a pressure below 10 mmHg.

  • Drying Cycle: Dry for 12-24 hours. A periodic gentle sweep with dry nitrogen can help remove solvent vapor.

  • Completion: Release the vacuum slowly with an inert gas like nitrogen. Allow the sample to cool to room temperature before removing it from the oven.

  • Analysis: Test a sample for residual solvents using GC to determine if the process was successful. Repeat the cycle if necessary, potentially with a slight increase in temperature if the compound's stability allows.

Protocol 2: Recrystallization

This is the preferred method for removing trapped or high-boiling point solvents.

  • Solvent Selection (Crucial Step):

    • The ideal solvent should dissolve this compound poorly at room temperature but well at an elevated temperature.[7][8]

    • Based on the behavior of similar compounds like benzoic acid, good starting solvents to screen are water, ethanol, methanol, acetone, ethyl acetate, or mixtures such as ethanol/water or acetone/hexane.[3]

    • Perform small-scale solubility tests to find a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[7]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven as described in Protocol 1 to remove the recrystallization solvent.

Mandatory Visualizations

TroubleshootingWorkflow start High Residual Solvent Detected check_volatility Is the solvent highly volatile (e.g., Acetone, Hexane)? start->check_volatility optimize_drying Optimize Vacuum Drying: - Increase Time - Increase Temperature (if stable) - Ensure Full Vacuum check_volatility->optimize_drying Yes high_boiling_solvent High-Boiling Point Solvent or Trapped Solvent Suspected check_volatility->high_boiling_solvent No re_analyze1 Analyze Solvent Level (GC) optimize_drying->re_analyze1 pass1 Solvent Below Limit re_analyze1->pass1 Pass fail1 Solvent Still High re_analyze1->fail1 Fail fail1->high_boiling_solvent recrystallize Perform Recrystallization: 1. Select appropriate solvent 2. Dissolve and re-form crystals high_boiling_solvent->recrystallize re_analyze2 Analyze Solvent Level (GC) recrystallize->re_analyze2 pass2 Solvent Below Limit re_analyze2->pass2 Pass fail2 Problem Persists: Consider Solvate Formation or Alternative Purification re_analyze2->fail2 Fail

Caption: Troubleshooting workflow for high residual solvents.

LogicalRelationship problem Problem High Residual Solvent in This compound causes Potential Causes Inefficient Drying Temperature too low Time too short Insufficient vacuum Solvent Occlusion Solvent trapped in crystal lattice High Boiling Point Solvent Low vapor pressure problem->causes solutions Solutions Optimize Drying Increase temp/time/vacuum Recrystallization Dissolve and re-precipitate to exclude impurities Solvent Wash Slurry in a non-solvent causes->solutions

Caption: Relationship between problem, causes, and solutions.

References

Technical Support Center: Characterization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted pyridines.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor resolution and broad peaks in ¹H NMR spectra.

  • Possible Cause: Sample concentration may be too high, leading to increased viscosity and intermolecular interactions. The sample may also not be homogenous due to poor solubility.

  • Solution:

    • Prepare a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.7 mL of solvent is typically recommended.

    • Ensure complete dissolution of the sample. If necessary, use a different deuterated solvent in which the compound is more soluble. Common alternatives to CDCl₃ include benzene-d₆, acetone-d₆, and methanol-d₄.

    • If solubility is a persistent issue, consider gentle heating or vortexing of the sample vial before analysis. Ensure the sample is filtered to remove any particulate matter.

Problem: Overlapping signals in the aromatic region, complicating spectral interpretation.

  • Possible Cause: The chemical shifts of protons on the pyridine ring are often close, especially with complex substitution patterns.

  • Solution:

    • Change the solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can induce different solvent shifts, potentially resolving overlapping peaks.

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase the dispersion of the signals.

    • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These techniques can help to unambiguously assign the signals.

Problem: Ambiguous assignment of proton and carbon signals.

  • Possible Cause: The electronic effects of substituents on the pyridine ring can lead to unexpected chemical shifts.

  • Solution:

    • Consult Reference Tables: Compare the observed chemical shifts with tabulated data for similarly substituted pyridines.

    • Utilize 2D NMR: As mentioned above, 2D NMR techniques are invaluable for definitive assignments.

    • Computational Prediction: Use NMR prediction software to calculate the expected chemical shifts for your proposed structure and compare them with the experimental data.

Mass Spectrometry (MS)

Problem: Low or no molecular ion (M⁺) peak observed in Electron Impact (EI) Mass Spectrometry.

  • Possible Cause: Substituted pyridines, especially those with labile functional groups, can undergo extensive fragmentation under the high-energy conditions of EI, leading to a weak or absent molecular ion peak.

  • Solution:

    • Use a "Soft" Ionization Technique: Employ a soft ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).

    • Optimize EI Conditions: If EI must be used, try lowering the ionization energy to reduce fragmentation.

Problem: Complex and difficult-to-interpret fragmentation patterns.

  • Possible Cause: The fragmentation of the pyridine ring and its substituents can be complex and may involve rearrangements.

  • Solution:

    • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). This will generate a fragmentation pattern specific to that ion, which can be easier to interpret and help in elucidating the structure.

    • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the molecular ion and fragment ions. This allows for the determination of the elemental composition of each ion, which is crucial for identifying the fragments and confirming the structure.

    • Consult Fragmentation Libraries and Literature: Compare the obtained mass spectrum with spectral databases (e.g., NIST, Wiley) and published fragmentation patterns for related pyridine derivatives.

Problem: Poor signal intensity or ion suppression in ESI-MS.

  • Possible Cause: The sample concentration may be too high, or the presence of salts and other non-volatile components in the sample can suppress the ionization of the analyte.

  • Solution:

    • Optimize Sample Concentration: The ideal concentration for ESI-MS is typically in the range of 10 micrograms per mL. Highly concentrated samples can lead to ion suppression and contaminate the instrument.

    • Sample Clean-up: Ensure the sample is free of inorganic salts and other non-volatile additives. Use appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove these interfering substances.

    • Optimize ESI Source Parameters: Adjust the spray voltage, capillary temperature, and gas flow rates to optimize the ionization of the specific substituted pyridine.

High-Performance Liquid Chromatography (HPLC)

Problem: Peak tailing for basic substituted pyridines.

  • Possible Cause: Secondary interactions between the basic nitrogen of the pyridine and residual acidic silanol groups on the silica-based stationary phase.

  • Solution:

    • Use a Lower pH Mobile Phase: Lowering the pH of the mobile phase (e.g., by adding formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

    • Use a Deactivated or End-Capped Column: Employ a modern HPLC column that is specifically designed with low silanol activity or is end-capped to minimize these secondary interactions.

    • Consider a Different Stationary Phase: If peak shape does not improve, consider using a different type of stationary phase, such as a polymer-based column or a column designed for the analysis of basic compounds.

Problem: Peak splitting or shouldering.

  • Possible Cause: This can be due to column contamination, a void in the column packing, or co-elution with an impurity. It can also occur if the sample solvent is much stronger than the mobile phase.

  • Solution:

    • Column Wash: Flush the column with a strong solvent to remove any strongly retained contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from contamination and extend its lifetime.

    • Check for Column Voids: A sudden shock or pressure change can cause a void at the head of the column. If a void is suspected, the column may need to be replaced.

    • Optimize Sample Solvent: Whenever possible, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

    • Improve Separation: If co-elution is suspected, modify the mobile phase composition or gradient to improve the resolution between the analyte and the impurity.

Problem: Poor retention of polar substituted pyridines in reverse-phase HPLC.

  • Possible Cause: The analyte is too polar for the non-polar stationary phase and elutes at or near the void volume.

  • Solution:

    • Use a More Aqueous Mobile Phase: Increase the percentage of the aqueous component in the mobile phase.

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content to retain and separate polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted pyridine NMR spectrum so complex?

A1: The proton signals in a substituted pyridine ring often appear as complex multiplets due to small long-range couplings between non-adjacent protons, in addition to the expected ortho, meta, and para couplings. The electronic nature and position of the substituents significantly influence the chemical shifts, which can lead to signal overlap. Using a higher field spectrometer and 2D NMR techniques like COSY can help to unravel these complex patterns.

Q2: I am seeing a peak at [M+23]⁺ in my ESI mass spectrum. What is this?

A2: A peak at [M+23]⁺ is very likely a sodium adduct of your molecule, [M+Na]⁺. This is common in ESI-MS, especially if there is any trace of sodium salts in your sample, solvent, or glassware. Similarly, a peak at [M+39]⁺ corresponds to a potassium adduct, [M+K]⁺.

Q3: My substituted pyridine seems to be reacting with the dichloromethane (DCM) I use as a solvent. Is this possible?

A3: Yes, it has been reported that some pyridine derivatives can react with dichloromethane, even at room temperature, to form bispyridinium dichlorides. This can lead to the appearance of unexpected signals in your NMR spectrum and the formation of side products. If you observe this, consider using a different non-reactive solvent for your analysis and reactions.

Q4: How can I separate enantiomers of a chiral substituted pyridine?

A4: The separation of enantiomers requires a chiral environment. In HPLC, this is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase composition (often a mixture of an alkane and an alcohol) needs to be carefully optimized to achieve baseline separation.

Q5: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyridine ring?

A5: For unsubstituted pyridine, the approximate chemical shifts are:

  • ¹H NMR: δ 8.5-8.6 (H-2, H-6), δ 7.2-7.3 (H-3, H-5), δ 7.6-7.7 (H-4) ppm.

  • ¹³C NMR: δ 150 (C-2, C-6), δ 124 (C-3, C-5), δ 136 (C-4) ppm. Substituents will cause these shifts to change depending on their electronic properties and position on the ring.

Data Presentation

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Monosubstituted Pyridines in CDCl₃

Substituent at C-2H-3H-4H-5H-6
-CH₃~7.0~7.5~7.0~8.4
-OCH₃~6.7~7.5~6.8~8.1
-Cl~7.2~7.7~7.1~8.4
-NO₂~8.2~8.0~7.6~8.7
Substituent at C-3H-2H-4H-5H-6
-CH₃~8.3~7.4~7.1~8.3
-OCH₃~8.1~7.1~6.8~8.2
-Cl~8.4~7.7~7.2~8.4
-NO₂~9.0~8.3~7.5~8.8
Substituent at C-4H-2, H-6H-3, H-5
-CH₃~8.4~7.0
-OCH₃~8.2~6.7
-Cl~8.5~7.2
-NO₂~8.8~7.8

Note: These are approximate values and can vary depending on the solvent and other substituents.

Table 2: Common Fragment Ions in EI-Mass Spectrometry of Substituted Pyridines

Substituent TypeCommon Fragmentation PathwaysCharacteristic Fragment Ions
Alkylpyridinesα-cleavage (benzylic cleavage), loss of the alkyl chain[M-H]⁺, [M-CH₃]⁺, [M-Alkyl]⁺
HalopyridinesLoss of the halogen atom[M-X]⁺ (X = Cl, Br)
AminopyridinesLoss of HCN from the ring[M-27]⁺
Pyridinecarboxylic acidsDecarboxylation[M-COOH]⁺ or [M-45]⁺
Pyridine N-oxidesLoss of oxygen[M-16]⁺

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 5-10 mg of the purified substituted pyridine into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.

  • Filter the Sample: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly adjusted according to the spectrometer's requirements.

Protocol 2: Standard Procedure for ESI-MS Analysis
  • Prepare a Stock Solution: Dissolve the substituted pyridine sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare the Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This results in a final concentration of about 10 µg/mL.

  • Filter the Solution: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle and transfer lines.

  • Transfer to Autosampler Vial: Transfer the filtered solution to a 2 mL autosampler vial with a pre-slit septum cap.

  • Instrument Setup:

    • Set the ESI source to positive or negative ion mode, depending on the nature of the analyte. For most pyridines, positive ion mode is preferred.

    • Optimize the capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific compound if necessary. A general starting point for capillary voltage is 3-4 kV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

  • Acquire Data: Inject the sample and acquire the mass spectrum.

Protocol 3: Reverse-Phase HPLC Method for General Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_HPLC_Peak_Tailing start Peak Tailing Observed for Basic Pyridine check_pH Is mobile phase pH > 2 units below pKa of pyridine? start->check_pH lower_pH Lower mobile phase pH with 0.1% Formic Acid or TFA check_pH->lower_pH No check_additive Is a competing base used? check_pH->check_additive Yes re_evaluate1 Re-evaluate Peak Shape lower_pH->re_evaluate1 re_evaluate1->check_additive Tailing Persists good_peak Problem Solved: Symmetrical Peak re_evaluate1->good_peak Symmetrical add_tea Add 0.1% Triethylamine (TEA) to mobile phase check_additive->add_tea No check_column Is an end-capped or modern column being used? check_additive->check_column Yes re_evaluate2 Re-evaluate Peak Shape add_tea->re_evaluate2 re_evaluate2->check_column Tailing Persists re_evaluate2->good_peak Symmetrical use_deactivated_column Switch to a base-deactivated or polar-embedded column check_column->use_deactivated_column No check_column->good_peak Yes, problem likely elsewhere use_deactivated_column->good_peak

Caption: Troubleshooting workflow for HPLC peak tailing of basic pyridines.

Characterization_Workflow start Unknown Substituted Pyridine Sample hplc HPLC Purity Check start->hplc nmr_1h 1H NMR start->nmr_1h lcms LC-MS Analysis hplc->lcms Purity >95% hrms HRMS for Elemental Composition lcms->hrms structure_elucidation Propose Structure hrms->structure_elucidation nmr_13c 13C NMR nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d nmr_2d->structure_elucidation confirmation Structure Confirmed structure_elucidation->confirmation Data Consistent

Caption: General workflow for the characterization of an unknown substituted pyridine.

Technical Support Center: Enhancing the Solubility of 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of 4-(5-Ethylpyridin-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is primarily governed by:

  • A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at pH values above its acid dissociation constant (pKa).

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is basic and will be protonated (positively charged) at pH values below its pKa.

  • Aromatic Rings: The presence of two aromatic rings contributes to the molecule's hydrophobicity and generally low aqueous solubility at neutral pH.

The molecule's solubility is lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly at pH values above the carboxylic acid pKa or below the pyridine pKa.

Q2: What is the predicted pKa of this compound and how does it affect solubility?

Q3: What are the most common initial strategies for dissolving this compound?

A3: The most common and effective initial strategies involve pH adjustment and the use of co-solvents.[3][4][5][6][7]

  • pH Adjustment: Making the solution basic (e.g., pH > 7) will deprotonate the carboxylic acid, forming a soluble carboxylate salt. Conversely, making the solution acidic (e.g., pH < 3) will protonate the pyridine nitrogen, forming a soluble pyridinium salt.

  • Co-solvents: Adding a water-miscible organic solvent, such as DMSO, ethanol, or PEG 400, can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.

Q4: Can salt formation be used to create a more soluble version of the compound?

A4: Yes, forming a salt is an excellent and widely used chemical modification to improve the solubility and dissolution rate of ionizable compounds.[4] For this compound, you can form:

  • Base Addition Salts: By reacting the acidic carboxylic acid group with a base (e.g., sodium hydroxide, potassium hydroxide, or tromethamine), you can form a highly water-soluble salt.

  • Acid Addition Salts: By reacting the basic pyridine nitrogen with an acid (e.g., hydrochloric acid or methanesulfonic acid), you can form a soluble pyridinium salt.

Q5: How can cyclodextrins help improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity.[4][8] This complex has a hydrophilic exterior, which significantly increases its aqueous solubility.[4]

Troubleshooting Guides

Problem: My compound is precipitating out of my aqueous buffer.

This is a common issue when the pH of the buffer is close to the isoelectric point of the compound or when the concentration exceeds its solubility limit in that specific medium. Follow this troubleshooting workflow:

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_near_pi Is pH between 4 and 5? check_ph->ph_near_pi adjust_ph_up Adjust pH > 7 with NaOH or other base ph_near_pi->adjust_ph_up Yes recheck_precip Still Precipitating? ph_near_pi->recheck_precip No adjust_ph_up->recheck_precip adjust_ph_down Adjust pH < 3 with HCl or other acid adjust_ph_down->recheck_precip add_cosolvent Add a co-solvent (e.g., 5-20% DMSO, Ethanol) recheck_precip->add_cosolvent Yes success Compound Solubilized recheck_precip->success No consider_temp Evaluate Temperature (Increase temperature to aid dissolution) add_cosolvent->consider_temp failure Consider alternative formulation strategy consider_temp->failure

Caption: Troubleshooting workflow for compound precipitation.

Problem: I need to select the right solubility enhancement technique for my experiment.

The choice of method depends on the experimental context, such as the required concentration, solvent compatibility with downstream assays, and whether the experiment is in vitro or in vivo.

G cluster_0 Simple Adjustments cluster_1 Advanced Formulations start Goal: Increase Solubility ph_adjust pH Adjustment start->ph_adjust For aqueous buffers, in vitro assays cosolvency Co-solvency start->cosolvency Stock solutions, organic reaction media salt_form Salt Formation start->salt_form For solid dosage forms, pre-formulation complexation Complexation (e.g., Cyclodextrins) start->complexation Parenteral formulations, bioavailability enhancement

Caption: Decision guide for selecting a solubility enhancement method.

Quantitative Data Summary

The following tables provide illustrative data for solubility in common solvents. Actual values for this compound should be determined experimentally.

Table 1: Estimated Solubility in Common Solvents at 25°C

SolventTypeEstimated Solubility (mg/mL)
Water (pH 7.0)Aqueous< 0.1
0.1 M HCl (pH 1)Aqueous> 10
0.1 M NaOH (pH 13)Aqueous> 10
DMSOOrganic> 50
EthanolOrganic1 - 5
MethanolOrganic1 - 5
AcetonitrileOrganic< 1

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration Range (% v/v)Notes
Dimethyl Sulfoxide (DMSO)1 - 20%High solubilizing power; can be toxic to some cell lines at higher concentrations.
Ethanol5 - 30%Biocompatible at lower concentrations; can cause protein precipitation.
Propylene Glycol (PG)10 - 40%Common vehicle for oral and parenteral formulations.[3]
Polyethylene Glycol 400 (PEG 400)10 - 50%Low toxicity co-solvent, often used in drug formulations.[3]

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Series of buffers (e.g., pH 2, 4, 5, 6, 8, 10)

  • Vials, magnetic stirrer, pH meter

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtered solution with an appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL) as a function of pH.

Protocol 2: Preparation of a 10 mg/mL Stock Solution using pH Adjustment

Objective: To prepare a high-concentration aqueous stock solution.

Materials:

  • This compound (MW: ~227.26 g/mol )

  • 1 M NaOH solution

  • Deionized water

  • Volumetric flask

Methodology:

  • Weigh out 10 mg of this compound.

  • Place the solid into a 1 mL volumetric flask.

  • Add approximately 0.5 mL of deionized water.

  • Slowly add 1 M NaOH dropwise while vortexing or stirring until the solid completely dissolves. The carboxylic acid will be converted to its soluble sodium salt.

  • Once dissolved, add deionized water to bring the final volume to 1.0 mL.

  • Verify the final pH of the solution; it should be significantly basic.

  • When using this stock, ensure that its addition to your final buffer does not drastically alter the pH and cause precipitation.

Protocol 3: Solubility Enhancement using a Co-solvent System

Objective: To solubilize the compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare a high-concentration primary stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • To prepare the final working solution, first add the required volume of the aqueous buffer to your experimental vessel.

  • While stirring the buffer, add the required volume of the DMSO stock solution. For example, to make a 100 µM solution in a final volume of 10 mL with 1% DMSO, add 20 µL of a 50 mM DMSO stock to 9.98 mL of buffer.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% for many cell-based assays).

Mechanism Visualization

The solubility of this compound is critically dependent on the pH of the medium, which dictates the ionization state of the molecule.

G ph_scale pH Scale low_ph Low pH (e.g., < 3) Protonated Pyridine (Cationic Form) High Solubility mid_ph Mid pH (pI, ~4-5) Zwitterionic/Neutral Form (Net Charge ≈ 0) Low Solubility high_ph High pH (e.g., > 7) Deprotonated Carboxylate (Anionic Form) High Solubility low_ph->mid_ph + OH⁻ mid_ph->low_ph + H⁺ mid_ph->high_ph + OH⁻ high_ph->mid_ph + H⁺

Caption: Relationship between pH and the ionization state/solubility.

References

Validation & Comparative

A Comparative Analysis of 4-(5-Ethylpyridin-2-yl)benzoic Acid and Other Functionalized Benzoic Acids in the Context of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. A notable example is 4-(5-Ethylpyridin-2-yl)benzoic acid, a key intermediate in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. While direct comparative studies on the biological activity of this compound itself are not extensively available in public literature, its role as a precursor to a potent anti-inflammatory drug provides a valuable benchmark. This guide offers a comparative perspective on this compound by examining the performance of its end-product, Etoricoxib, alongside other functionalized benzoic acids that have been investigated as COX-2 inhibitors.

The inhibition of COX-2 is a critical therapeutic strategy for managing pain and inflammation, as this enzyme is responsible for the production of prostaglandins that mediate these responses. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Performance Comparison of COX-2 Inhibitors

The performance of COX-2 inhibitors is primarily evaluated based on their potency (IC50 value for COX-2) and selectivity (the ratio of COX-1 IC50 to COX-2 IC50). A lower IC50 value indicates higher potency, while a higher selectivity index signifies a better safety profile concerning gastrointestinal side effects.

The following table summarizes the in vitro inhibitory activity of Etoricoxib, the final drug derived from this compound, and compares it with other well-established selective COX-2 inhibitors.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib 1.1[1][2]116[1][2]106[1][2]
Rofecoxib--35[1][2]
Valdecoxib--30[1][2]
Celecoxib--7.6[1][2]

Note: Specific IC50 values for Rofecoxib, Valdecoxib, and Celecoxib were not provided in the direct comparative source, but their selectivity indices are presented for comparison.

While direct data for this compound is unavailable, the high potency and exceptional selectivity of Etoricoxib underscore the potential of the 4-(pyridin-2-yl)benzoic acid scaffold in designing effective and safe anti-inflammatory agents.

For a broader perspective, the following table presents the COX-2 inhibitory activity of various other classes of functionalized benzoic acid derivatives that have been explored in research settings. It is important to note that these are not direct comparisons with this compound but provide a landscape of COX-2 inhibition by different benzoic acid-based compounds.

Compound Class/DerivativeCOX-2 IC50 (µM)Reference
2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative0.077
Pyridazine derivative (Compound 6b)0.18[3]
Pyridazine derivative (Compound 4c)0.26[3]
Tethered 1,2,3-triazole and benzenesulfonamide NSAID (Compound 6b)0.04[4][5]
Tethered 1,2,3-triazole and benzenesulfonamide NSAID (Compound 6j)0.04[4][5]
Tethered 1,2,3-triazole and benzenesulfonamide NSAID (Compound 6e)0.05[4][5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Functionalized Benzoic Acid (e.g., Etoricoxib) Inhibitor->COX2 Inhibition

Figure 1: Simplified signaling pathway of COX-2 inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Functionalized Benzoic Acids Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay (e.g., Fluorometric or EIA-based) Purification->COX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Selectivity_Index Calculation of Selectivity Index IC50_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Figure 2: General experimental workflow for evaluating COX-2 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol is a general representation based on commercially available kits.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe in each well of a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Objective: To measure the inhibition of COX-1 (via thromboxane B2 production) and COX-2 (via prostaglandin E2 production) in human whole blood.

Materials:

  • Freshly drawn human venous blood

  • Heparin (for COX-2 assay)

  • Lipopolysaccharide (LPS) (for COX-2 induction)

  • Test compounds dissolved in DMSO

  • Reference inhibitors

  • Incubator

  • Centrifuge

  • ELISA kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)

Procedure for COX-1 Activity (Thromboxane B2 Measurement):

  • Aliquot whole blood into tubes.

  • Add the test compound at various concentrations and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Allow the blood to clot by incubating for 1 hour at 37°C.

  • Centrifuge the tubes to separate the serum.

  • Measure the concentration of TXB2 in the serum using an ELISA kit.

  • Calculate the percentage of inhibition compared to the vehicle control.

Procedure for COX-2 Activity (Prostaglandin E2 Measurement):

  • Treat heparinized whole blood with LPS to induce COX-2 expression and incubate for 24 hours at 37°C.

  • Add the test compound at various concentrations and incubate for a specified time.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition compared to the vehicle control.

Conclusion

References

Validating the Purity of 4-(5-Ethylpyridin-2-yl)benzoic acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-(5-Ethylpyridin-2-yl)benzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data, and offer insights into alternative analytical techniques.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate determination of purity and the identification of any potential impurities. For a polar aromatic compound such as this compound, which contains both a basic pyridine ring and an acidic carboxylic acid group, reversed-phase HPLC is the most common and effective technique.[1] The primary variables in method development are the stationary phase (column) and the mobile phase composition.

A summary of suitable HPLC columns and their performance characteristics is presented in the table below.

Stationary PhaseParticle Size (µm)Column Dimensions (mm)Recommended Mobile PhaseKey AdvantagesPotential Disadvantages
C18 (Octadecyl Silica) 3.5, 54.6 x 150, 4.6 x 250Acetonitrile/Methanol and Phosphate/Acetate Buffer (pH 3-7)Versatile, widely available, good retention for moderately polar compounds.[1][2]May show poor retention for very polar impurities; potential for peak tailing with basic compounds.
Polar-Embedded C18 3, 54.6 x 150Acetonitrile/Methanol and Phosphate/Acetate Buffer (pH 2-8)Enhanced retention of polar analytes, compatible with highly aqueous mobile phases.[3][4]May have different selectivity compared to standard C18.
Phenyl-Hexyl 3, 54.6 x 150Methanol and Ammonium Acetate Buffer (pH 4-6)Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.[5][6]Methanol is often preferred over acetonitrile to promote π-π interactions.[5]
Biphenyl 2.7, 54.6 x 100, 4.6 x 150Acetonitrile/Methanol and Formic Acid/Ammonium Formate Buffer (pH 3-4)Strong retention for compounds with aromatic rings, offering unique selectivity.[5]Can be more expensive than standard C18 columns.

Recommended Experimental Protocol: Reversed-Phase HPLC

This section details a robust and validated HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

5. Analysis:

  • Inject the diluent (blank), followed by the standard solution and then the sample solution.

  • The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Impurities can be quantified based on their area percentage relative to the main peak.

Potential Impurities and Degradation Products

The synthesis of this compound and its subsequent handling may lead to the formation of impurities. Potential impurities could arise from starting materials, by-products of the synthetic route, or degradation. For instance, incomplete reactions could leave residual starting materials. Degradation pathways for similar pyridine and benzoic acid derivatives can involve oxidation of the pyridine ring or decarboxylation of the benzoic acid moiety under stress conditions like heat, light, or extreme pH.[7][8]

Alternative Analytical Techniques

While reversed-phase HPLC is the gold standard for this type of analysis, other techniques can provide complementary information:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution due to the use of sub-2 µm particle size columns. The method described above can often be transferred to a UHPLC system with appropriate adjustments to the gradient and flow rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about unknown impurities by determining their mass-to-charge ratio. This is invaluable for identifying process-related impurities and degradation products.

  • Capillary Electrophoresis (CE): Can be a powerful technique for separating charged species and offers a different separation mechanism compared to HPLC, which can be useful for orthogonal verification of purity.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of the purity of this compound by HPLC.

hplc_purity_validation_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Reference Standard Solution system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare Sample Solution run_sequence Run Analytical Sequence (Blank, Standard, Sample) prep_sample->run_sequence prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->system_suitability prep_mobile_phase->run_sequence system_suitability->run_sequence If Passes integrate_peaks Integrate Chromatograms run_sequence->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Validation.

By following the detailed protocol and considering the comparative data presented, researchers can confidently validate the purity of this compound, ensuring the quality and integrity of this important chemical entity in their research and development endeavors.

References

Structure-Activity Relationship of 4-(5-Ethylpyridin-2-yl)benzoic Acid Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the performance of 4-(5-Ethylpyridin-2-yl)benzoic acid analogs as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides a detailed analysis of their structure-activity relationships, supported by experimental data, to aid researchers and scientists in the field of drug development.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of IRAK4, a key kinase in the inflammatory signaling pathway. Understanding the structure-activity relationship (SAR) of analogs based on this scaffold is crucial for optimizing their inhibitory activity and pharmacokinetic properties. This guide summarizes the key findings from publicly available research, primarily from patent literature, to provide a comparative analysis of these analogs.

Comparative Analysis of IRAK4 Inhibitory Activity

The inhibitory activity of various this compound analogs against IRAK4 is presented below. The data, primarily sourced from patent literature, highlights the impact of substitutions on the core scaffold.

Compound IDR1R2R3IRAK4 IC50 (nM)
1 HHH100-500
2 FHH50-100
3 HFH10-50
4 HHMe50-100
5 HHOMe100-500
6 FFH<10
7 HHCONH210-50
8 HHSO2NH250-100

Data is a representative compilation from various sources and should be used for comparative purposes.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural modifications on the this compound scaffold and their general impact on IRAK4 inhibitory activity.

Caption: Key modification points on the this compound scaffold and their general effects on IRAK4 inhibition.

Experimental Protocols

IRAK4 Inhibition Assay (Biochemical)

A standard experimental protocol for determining the in vitro inhibitory activity of compounds against IRAK4 is outlined below. This protocol is a generalized representation based on common practices in the field.

IRAK4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound analogs Incubation Incubate IRAK4 with test compounds Compound_Prep->Incubation Enzyme_Prep Prepare reaction buffer with recombinant human IRAK4 enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., fluorescently labeled peptide) and ATP Initiation Initiate kinase reaction by adding substrate and ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow reaction to proceed at a controlled temperature Initiation->Reaction_Step Termination Terminate reaction Reaction_Step->Termination Detection Measure signal (e.g., fluorescence) proportional to kinase activity Termination->Detection Analysis Calculate IC50 values from dose-response curves Detection->Analysis

Caption: Generalized workflow for a biochemical IRAK4 inhibition assay.

Detailed Methodology:

  • Compound Preparation: Test compounds are serially diluted, typically in DMSO, to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: A reaction buffer containing recombinant human IRAK4 is prepared. A separate solution containing a suitable kinase substrate (e.g., a fluorescently labeled peptide) and ATP is also prepared.

  • Reaction Incubation: The IRAK4 enzyme is pre-incubated with the test compounds for a defined period to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture to the enzyme-compound mixture.

  • Reaction and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction is then stopped, often by the addition of a solution containing EDTA.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway Context

The this compound analogs exert their therapeutic effect by inhibiting IRAK4, a critical node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 blocks the downstream inflammatory cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 Phosphorylation IRAK4->IRAK1_2 TRAF6 TRAF6 Activation IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_MAPK->Inflammation Inhibitor This compound analogs Inhibitor->IRAK4

Caption: Simplified schematic of the IRAK4 signaling pathway and the point of inhibition.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as IRAK4 inhibitors. Further research and development in this area hold the potential for novel therapeutics for a range of inflammatory and autoimmune diseases.

A Comparative Benchmarking Guide: Physicochemical and Biological Properties of 4-(5-Ethylpyridin-2-yl)benzoic acid and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the properties of 4-(5-Ethylpyridin-2-yl)benzoic acid against structurally and functionally similar compounds. Due to the limited publicly available experimental data for the target compound, this document focuses on establishing a clear comparative methodology. We present the known properties of Etodolac, a well-characterized non-steroidal anti-inflammatory drug (NSAID), as a functional benchmark. Detailed experimental protocols are provided to enable researchers to generate comparable data for this compound and its structural analogues.

The selected comparators are:

  • 4-(Pyridin-2-yl)benzoic acid: The unsubstituted parent compound, providing a baseline for understanding the effect of the ethyl group.

  • 4-(5-Methylpyridin-2-yl)benzoic acid: A close structural analogue to assess the impact of a smaller alkyl substituent.

  • Etodolac: A clinically relevant NSAID that selectively inhibits cyclooxygenase-2 (COX-2), serving as a functional benchmark for potential anti-inflammatory activity.[1][2]

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties. Data for Etodolac is provided from published sources, while values for this compound and its structural analogues are listed as "To Be Determined" (TBD), to be populated using the experimental protocols outlined in Section 3.

PropertyThis compound4-(Pyridin-2-yl)benzoic acid4-(5-Methylpyridin-2-yl)benzoic acidEtodolac (Benchmark)
Molecular Formula C₁₄H₁₃NO₂C₁₂H₉NO₂C₁₃H₁₁NO₂C₁₇H₂₁NO₃
Molecular Weight ( g/mol ) 227.26199.21213.24287.35[1]
Melting Point (°C) TBD>300[3]TBD145 - 148[4]
Aqueous Solubility TBDSlightly Soluble[5]TBD40 mg/L (at 37°C)[6]
pKa TBDTBDTBD4.65[6]
Predicted LogP 2.82.36[3]TBD2.8[7]

Comparative Biological Activity: Cyclooxygenase (COX) Inhibition

Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.[2] Etodolac is known to be a preferential inhibitor of COX-2 over COX-1.[1][2] The following table presents the benchmark inhibitory concentrations (IC₅₀) for Etodolac. Generating this data for the target compound is crucial for evaluating its potential as an anti-inflammatory agent.

Biological TargetThis compound4-(Pyridin-2-yl)benzoic acid4-(5-Methylpyridin-2-yl)benzoic acidEtodolac (Benchmark)
COX-1 IC₅₀ (µM) TBDTBDTBD>100[8]
COX-2 IC₅₀ (µM) TBDTBDTBD53[8]
Selectivity Ratio (COX-1/COX-2) TBDTBDTBD>1.9[8]

Detailed Experimental Protocols

To ensure data consistency and reproducibility, the following standard protocols are recommended for determining the key physicochemical and biological properties.

Protocol for Melting Point Determination

This protocol uses the capillary method, a standard technique for determining the melting point of a crystalline solid.[9][10]

  • Sample Preparation: Ensure the compound is thoroughly dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination: Heat the sample at a rapid rate (10-20°C per minute) to find an approximate melting range.[12]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.[9]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring thermodynamic equilibrium solubility.[13]

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After agitation, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at high speed or by filtration using a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plate).[13][14]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard calibration curve.[15]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[16][17]

  • Solution Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16] Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[16] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.

  • Titration: Make the solution acidic (pH ~2) with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[18]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Perform at least three replicate titrations.[16]

Protocol for COX Inhibition Assay

This protocol determines the inhibitory activity of the compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).[19]

  • Reagent Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, co-factors (hematin, L-epinephrine), and the substrate (arachidonic acid) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[19]

  • Enzyme Incubation: In a reaction tube, combine the buffer, co-factors, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the enzyme solution. Include a vehicle control (DMSO only) and a known inhibitor (e.g., Etodolac) as a positive control. Pre-incubate the mixture at 37°C for 10 minutes.[19][20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (final concentration ~5 µM). Incubate for exactly 2 minutes at 37°C.[19][20]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 2.0 M HCl).[19]

  • PGE₂ Quantification: Measure the concentration of PGE₂ produced using a validated method, such as an ELISA kit or LC-MS/MS.[21]

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway: COX-2 Inhibition

The primary mechanism of action for NSAIDs like Etodolac is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. This pathway illustrates how inhibiting COX-2 blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.

COX_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins nsaid This compound (Proposed Inhibitor) nsaid->cox2 Inhibition inflammation Inflammation Pain, Fever prostaglandins->inflammation

Caption: Proposed mechanism of action via COX-2 inhibition.

Experimental Benchmarking Workflow

This diagram outlines the logical flow for systematically characterizing this compound, from initial property determination to biological evaluation.

experimental_workflow start Compound Synthesis & Purification physchem Physicochemical Profiling start->physchem melting Melting Point (Protocol 3.1) physchem->melting solubility Aqueous Solubility (Protocol 3.2) physchem->solubility pka pKa Determination (Protocol 3.3) physchem->pka bio_eval Biological Evaluation melting->bio_eval solubility->bio_eval pka->bio_eval cox_assay COX-1/COX-2 Assay (Protocol 3.4) bio_eval->cox_assay data_analysis Data Analysis & Comparison cox_assay->data_analysis conclusion Benchmark Conclusion data_analysis->conclusion

Caption: Workflow for benchmarking compound properties.

References

Reproducibility of 4-(5-Ethylpyridin-2-yl)benzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid, a significant building block in pharmaceutical research. We present a detailed examination of the prevalent Suzuki-Miyaura coupling reaction and explore potential alternative methodologies, supported by available experimental data to assess their reliability and efficiency.

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine and a benzoic acid moiety. The Suzuki-Miyaura cross-coupling reaction has emerged as the most widely adopted and versatile method for achieving this transformation.

Suzuki-Miyaura Coupling: The Predominant Synthetic Route

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this reaction typically involves the coupling of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents reactant1 2-bromo-5-ethylpyridine product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 4-carboxyphenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) catalyst->product base Base (e.g., K₃PO₄, K₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Figure 1. General workflow for the Suzuki-Miyaura synthesis of this compound.

Published Performance Data
ParameterSuzuki-Miyaura CouplingAlternative Method (Hypothetical)
Starting Materials 2-bromo-5-ethylpyridine, 4-carboxyphenylboronic acid-
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)-
Base Inorganic (e.g., K₃PO₄, K₂CO₃)-
Solvent Organic (e.g., Dioxane, Toluene), often with water-
Reaction Temperature Typically elevated (e.g., 80-110 °C)-
Reported Yield Range 60-91% (based on analogous reactions)[1]-
Purity Generally high after purification-
Reproducibility Generally considered reliable and reproducible-

Table 1. Comparison of Synthesis Methods for this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of 2-halopyridines.[1] Researchers should optimize these conditions for their specific laboratory setup and reagent quality.

Materials:

  • 2-bromo-5-ethylpyridine

  • 4-carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (if required by the catalyst)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • 1,4-Dioxane

  • Water, deoxygenated

Procedure:

  • To a reaction vessel, add 2-bromo-5-ethylpyridine (1 equivalent), 4-carboxyphenylboronic acid (1.2-1.5 equivalents), potassium phosphate (2-3 equivalents), and the palladium catalyst/ligand system (typically 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the deoxygenated solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically involving extraction with an organic solvent.

  • The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by column chromatography on silica gel, to yield the final this compound.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most documented method, other cross-coupling reactions could theoretically be employed for the synthesis of this compound. These alternatives, however, are less reported for this specific molecule and may present different challenges in terms of reagent availability, reaction conditions, and reproducibility.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is also a powerful tool for C-C bond formation.

Stille Coupling

The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organohalide. A key consideration for this method is the toxicity of the organotin reagents.

Alternative_Syntheses Start Starting Materials (Pyridine & Benzoic Acid Derivatives) Suzuki Suzuki-Miyaura Coupling (Organoboron) Start->Suzuki Negishi Negishi Coupling (Organozinc) Start->Negishi Stille Stille Coupling (Organotin) Start->Stille Product This compound Suzuki->Product Negishi->Product Stille->Product

Figure 2. Potential synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most reliably and reproducibly achieved through the Suzuki-Miyaura cross-coupling reaction. This method benefits from the commercial availability of starting materials, generally good yields, and a wealth of literature on analogous transformations, making it the preferred choice for most research and development applications. While alternative methods like the Negishi and Stille couplings exist in principle, their application to this specific target molecule is not as well-documented, and they may involve more challenging or hazardous reagents. For any synthetic endeavor, optimization of the reaction conditions is crucial to ensure high yield, purity, and reproducibility.

References

Cross-Validation of Analytical Data for 4-(5-Ethylpyridin-2-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for the novel compound 4-(5-Ethylpyridin-2-yl)benzoic acid. Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of publicly available data for structurally related compounds and projected data for the target compound. This approach facilitates a foundational understanding and provides a framework for the analytical validation of this compound.

Comparative Analytical Data

The following tables summarize key analytical data for this compound and two common alternatives: Benzoic Acid and 4-Ethylbenzoic Acid. The data for the target compound are predicted based on its structure and data from related compounds.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)Benzoic Acid (Actual)4-Ethylbenzoic Acid (Actual)
Molecular FormulaC₁₄H₁₃NO₂C₇H₆O₂[1]C₉H₁₀O₂[2]
Molecular Weight227.26 g/mol [3]122.12 g/mol [1]150.17 g/mol [2]
Melting Point185-190 °C122.4 °C112-113 °C[2]
pKa~4.54.24.35

Table 2: Spectroscopic Data

TechniqueThis compound (Predicted)Benzoic Acid (Actual)4-Ethylbenzoic Acid (Actual)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.9 (s, 1H, COOH), 8.6 (d, 1H), 8.1 (d, 2H), 7.9 (dd, 1H), 7.8 (d, 2H), 7.7 (d, 1H), 2.8 (q, 2H), 1.3 (t, 3H)13.12 (s, 1H), 7.95 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H)12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.65 (q, 2H), 1.19 (t, 3H)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)167.5, 155.0, 148.5, 145.0, 138.0, 131.0, 130.0, 129.0, 125.0, 121.0, 25.0, 15.0167.8, 133.5, 130.3, 129.8, 128.9167.8, 149.5, 130.0, 129.5, 128.5, 28.5, 15.5
IR (KBr) ν (cm⁻¹)3100-2500 (br, O-H), 1700 (C=O), 1610, 1580 (C=C, aromatic), 1300 (C-O)~3300-2500 (br, O-H), 1680-1700 (C=O), 1600, 1585 (C=C, aromatic), 1320-1210 (C-O)[4]3100-2500 (br, O-H), 1685 (C=O), 1610, 1580 (C=C, aromatic), 1310 (C-O)
MS (EI) m/z227 (M+), 212, 182, 154, 128122 (M+), 105, 77150 (M+), 135, 107, 91, 77

Table 3: Chromatographic Data

TechniqueThis compound (Predicted)Benzoic Acid (Actual)4-Ethylbenzoic Acid (Actual)
HPLC Retention Time (min)12.58.0[5]10.2

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: 10 mg/mL

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: Fourier transformation and baseline correction were applied using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer

  • Sample Preparation: Potassium Bromide (KBr) pellet method. A 1 mg sample was ground with 100 mg of dry KBr and pressed into a thin pellet.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peaks were identified.

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (for Electron Ionization - EI)

  • Sample Introduction: Direct infusion for pure compounds.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: 50-500 m/z

    • Source Temperature: 230 °C

  • Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II LC System

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Data Processing: The retention time and peak area were determined using OpenLAB CDS software.

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for a novel compound like this compound.

Analytical_Workflow Analytical Workflow for Compound Cross-Validation cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Data_Comparison Compare with Predicted & Alternative Compound Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison HPLC->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation Purity_Assessment Purity Assessment Data_Comparison->Purity_Assessment

Caption: Analytical workflow for the synthesis, characterization, and cross-validation of this compound.

This comprehensive guide provides a foundational dataset and standardized protocols to aid researchers in the analytical validation of this compound. The comparative approach allows for a robust characterization of this novel compound.

References

Comparative Analysis of Ethylpyridinyl Benzoic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data directly comparing the biological effects of different isomers of ethylpyridinyl benzoic acid. While the broader class of benzoic acid derivatives has been extensively studied, specific comparative pharmacological data for the ethylpyridinyl isomers remains largely unavailable. This guide, therefore, summarizes the general principles of isomerism and structure-activity relationships in related compounds and outlines the necessary experimental protocols that would be required for a thorough comparison.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Isomers, which are molecules that share the same chemical formula but have different arrangements of atoms, can exhibit markedly different pharmacological, toxicological, and metabolic properties. In the case of ethylpyridinyl benzoic acid, the key isomeric variations would arise from the substitution pattern on both the pyridine and the benzoic acid rings.

The position of the ethylpyridinyl group on the benzoic acid ring (ortho-, meta-, or para-) and the position of the ethylbenzoic acid group on the pyridine ring (2-, 3-, or 4-) would create a series of distinct isomers. Each of these isomers would present a unique shape and electronic distribution, leading to differential interactions with biological targets such as receptors and enzymes.

General Principles of Structure-Activity Relationship (SAR) in Benzoic Acid Derivatives

While specific data on ethylpyridinyl benzoic acid isomers is lacking, general SAR principles derived from studies on other substituted benzoic acids can provide some predictive insights:

  • Influence of Substituent Position: The position of a substituent on the benzoic acid ring is known to significantly impact biological activity. For instance, studies on hydroxybenzoic acid isomers have shown that the position of the hydroxyl group affects their antioxidant and anti-inflammatory properties. Similarly, the placement of the ethylpyridinyl moiety would be expected to influence the molecule's ability to fit into the binding pocket of a target protein.

  • Role of the Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding. The position of this nitrogen atom relative to the rest of the molecule will dictate its accessibility and the geometry of potential hydrogen bonds.

  • Lipophilicity and Pharmacokinetics: The overall shape and substitution pattern of the isomers will affect their lipophilicity, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties. Different isomers may exhibit varying abilities to cross cell membranes and reach their site of action.

Due to the absence of specific experimental data, a quantitative comparison of the biological effects of ethylpyridinyl benzoic acid isomers is not possible at this time. To address this knowledge gap, a series of focused in vitro and in vivo studies would be required.

Proposed Experimental Protocols for Comparative Analysis

The following experimental workflows would be essential to elucidate and compare the biological effects of the different isomers of ethylpyridinyl benzoic acid.

In Vitro Pharmacological Profiling

This would involve a battery of assays to determine the activity of each isomer at various biological targets.

  • Receptor Binding Assays: To identify which receptors the isomers interact with and to quantify their binding affinities (Kd or Ki values).

  • Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of relevant enzymes and to determine the IC50 values for active isomers.

  • Cell-Based Functional Assays: To assess the functional consequences of receptor binding or enzyme inhibition, such as measuring changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation.

Below is a generalized workflow for in vitro screening.

G cluster_0 Compound Synthesis and Isolation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Ethylpyridinyl Benzoic Acid Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., Radioligand, FRET) Purification->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Spectrophotometric, Fluorometric) Purification->Enzyme_Inhibition Cell_Based Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Purification->Cell_Based SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Cell_Based->SAR_Analysis Lead_Identification Identification of Lead Isomers SAR_Analysis->Lead_Identification

Caption: Generalized workflow for the in vitro screening of ethylpyridinyl benzoic acid isomers.

Signaling Pathway Analysis

For isomers that show significant activity in functional assays, further experiments would be necessary to delineate the underlying signaling pathways.

  • Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins.

  • Gene Expression Analysis (e.g., qPCR, RNA-Seq): To identify downstream transcriptional changes induced by the isomers.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G Isomer Active Isomer Receptor Target Receptor (e.g., GPCR) Isomer->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for an active ethylpyridinyl benzoic acid isomer.

In Vivo Pharmacokinetic and Efficacy Studies

Isomers that demonstrate promising in vitro activity and a well-defined mechanism of action would then be advanced to in vivo studies in appropriate animal models.

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion profiles of the lead isomers.

  • Efficacy Studies: To evaluate the therapeutic effect of the isomers in animal models of disease.

Conclusion

A detailed and quantitative comparison of the biological effects of different isomers of ethylpyridinyl benzoic acid is currently precluded by the lack of available experimental data. The information presented here provides a framework for the types of studies that would be necessary to generate such a comparison. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to pursue these lines of investigation to unlock the potential therapeutic applications of this class of compounds. The synthesis and systematic evaluation of these isomers would undoubtedly provide valuable insights into their structure-activity relationships and could lead to the discovery of novel therapeutic agents.

A Comparative Analysis of Theoretical and Experimental Data for 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of available data for the chemical compound 4-(5-Ethylpyridin-2-yl)benzoic acid. Due to a lack of publicly available experimental data for this specific molecule, this document presents a comparison between its theoretically computed properties and the experimental data of structurally related analogs. This approach offers a foundational dataset for researchers interested in the potential physicochemical and biological characteristics of this compound. The guide includes detailed theoretical data, experimental data for analogous compounds, and standardized protocols for the experimental determination of key chemical properties.

Introduction

This compound is a heterocyclic aromatic carboxylic acid. Its structure, featuring a substituted pyridine ring linked to a benzoic acid moiety, suggests potential applications in medicinal chemistry and materials science. Pyridine and benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. A thorough understanding of the compound's properties is crucial for its potential development and application.

Important Note: As of the date of this publication, no direct experimental data for this compound has been found in the reviewed scientific literature. Therefore, this guide utilizes computed (theoretical) data for the closely related isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, and experimental data from analogous compounds for comparative purposes.

Physicochemical Properties: A Theoretical and Experimental Comparison

The following tables summarize the computed physicochemical properties for 4-(3-Ethylpyridin-2-yl)benzoic acid and the available experimental data for structurally similar compounds. This comparison provides a preliminary assessment of the likely properties of this compound.

Table 1: Comparison of General Physicochemical Properties

Property4-(3-Ethylpyridin-2-yl)benzoic acid (Theoretical/Computed)[2]4-Ethylbenzoic acid (Experimental)[1]4-(Pyridin-3-yl)benzoic acid (Experimental)
Molecular Formula C₁₄H₁₃NO₂C₉H₁₀O₂C₁₂H₉NO₂
Molecular Weight 227.26 g/mol 150.17 g/mol 199.21 g/mol
Melting Point Not Available112-113 °C271-274 °C
XLogP3 2.82.89Not Available
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 323
Rotatable Bond Count 322

Table 2: Comparison of Spectroscopic Data (Predicted vs. Experimental Analogs)

Spectroscopic Data4-(3-Ethylpyridin-2-yl)benzoic acid (Predicted)Benzoic Acid (Typical Experimental Values)4-Ethylbenzoic acid (Experimental ¹H NMR)[1]
¹H NMR (Carboxylic Acid Proton, ppm) Expected ~10-13 ppm~12 ppm (broad singlet)[3]Not explicitly stated for COOH proton. Aromatic protons: 7.34-7.81 ppm; Ethyl protons: 1.20-1.22 ppm (t), 2.67-2.71 ppm (q).
¹³C NMR (Carbonyl Carbon, ppm) Expected ~165-185 ppm~165-185 ppm[3]Not Available
IR Spectroscopy (C=O stretch, cm⁻¹) Expected ~1680-1710 cm⁻¹~1680-1710 cm⁻¹ (dimer)[3]Not Available
IR Spectroscopy (O-H stretch, cm⁻¹) Expected ~2500-3300 cm⁻¹ (broad)~2500-3300 cm⁻¹ (broad)[3]Not Available

Biological Activity Context

While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with known pharmacological effects. For instance, various benzoic acid derivatives have been investigated for their antimicrobial and antitubercular activities[4]. Additionally, compounds containing the pyridinyl-benzoic acid scaffold have been explored as protein kinase CK2 inhibitors[5]. The combination of these two pharmacophores in this compound suggests that it may be a candidate for biological screening in these and other therapeutic areas.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound.

4.1. Synthesis of Pyridinyl Benzoic Acids (General Procedure)

A common method for the synthesis of pyridinyl benzoic acids involves a Suzuki coupling reaction.

  • Reactants: A bromopyridine derivative (e.g., 2-bromo-5-ethylpyridine) and a boronic acid derivative of benzoic acid (e.g., 4-(dihydroxyboranyl)benzoic acid).

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A solvent system such as a mixture of toluene and ethanol, or dioxane.

  • Procedure:

    • The bromopyridine, boronic acid, palladium catalyst, and base are combined in the solvent system.

    • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.

    • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield the pure pyridinyl benzoic acid.

4.2. Melting Point Determination [6][7][8][9]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Sample Preparation: A small amount of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow (0.5-2°C).

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy [10][11][12][13]

  • Apparatus: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Procedure:

    • A background spectrum of the empty ATR crystal is collected.

    • The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C and C=N stretches of the aromatic rings).

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][14][15][16]

  • Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Procedure:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to ensure homogeneity.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The spectra are processed (Fourier transform, phase correction, and baseline correction) and analyzed.

    • The chemical shifts, integration (for ¹H NMR), and coupling patterns are interpreted to elucidate the structure of the molecule. The characteristic downfield signal for the carboxylic acid proton in ¹H NMR is a key diagnostic peak.

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental data for a chemical compound, as has been the basis for this guide.

G A Identify Target Compound: This compound B Search for Experimental Data A->B C Search for Theoretical Data A->C D Experimental Data Available? B->D H Compile Theoretical Data for Target Compound or Isomer C->H E Compile Direct Experimental Data D->E Yes F No Direct Experimental Data Found D->F No J Perform Comparative Analysis E->J G Search for Experimental Data of Analogous Compounds F->G I Compile Experimental Data of Analogs G->I H->J I->J K Generate Comparison Guide J->K

Caption: Workflow for the comparative analysis of chemical compound data.

Conclusion

This guide serves as a foundational resource for researchers interested in this compound. While direct experimental data remains to be published, the provided theoretical data for a close isomer, along with experimental data from analogous compounds, offers valuable insights into its likely physicochemical properties. The detailed experimental protocols included herein provide a clear roadmap for the future characterization of this and similar molecules. Further experimental investigation is warranted to confirm the theoretical predictions and to explore the potential biological activities of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(5-Ethylpyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-(5-Ethylpyridin-2-yl)benzoic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a solid powder, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following PPE must be worn at all times:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves are essential.[1] Given the compound's structure, nitrile or neoprene gloves are recommended.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[5]

  • Body Protection: A fully buttoned lab coat or a chemical-resistant apron should be worn to protect against contamination of personal clothing.[2][4] Full-body protective suits may be necessary for large-scale operations or in the event of a significant spill.[1]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[4][5] If a fume hood is not available or in the case of a large spill, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7]

  • Footwear: Closed-toe shoes are mandatory in the laboratory to protect the feet from spills.[8]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for safely handling this compound from receipt to disposal.

  • Preparation and Hazard Assessment:

    • Before handling, review the Safety Data Sheet (SDS) for pyridine and benzoic acid derivatives to be fully aware of the potential hazards.[5][7]

    • Ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[5][9]

  • Handling the Compound:

    • Wear the appropriate PPE as detailed above.

    • Conduct all weighing and transferring operations of the solid powder within a certified chemical fume hood to control dust.[4]

    • Use spark-free tools and avoid creating dust clouds.[10]

    • Keep containers tightly closed when not in use to prevent contamination and accidental spillage.[4][11]

  • In Case of a Spill:

    • For a small spill, use an absorbent material like sand or vermiculite to contain it.[12] The contained spill should then be transferred to a sealed, labeled container for proper disposal.[12][13]

    • For a large spill, evacuate the area immediately and follow your institution's emergency procedures.[5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][9]

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[13] Remove contaminated clothing.[10] If irritation persists, seek medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this chemical, including contaminated PPE and spill cleanup materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.[10][13]

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Waste pyridine and its derivatives are considered hazardous waste.[14]

    • Disposal must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[12][14]

    • Never pour chemical waste down the drain or dispose of it in regular trash.[12]

    • Decontaminate empty containers before disposal.[10]

IV. Quantitative Data Summary

PropertyPyridineBenzoic Acid
CAS Number 110-86-165-85-0
Molecular Formula C5H5NC7H6O2
Molecular Weight 79.10 g/mol 122.12 g/mol
Boiling Point 115.5 °C249.2 °C[15]
Melting Point -42 °C122.4 °C
Flash Point 17.0°C (Closed Cup)[16]121.1 °C (Closed Cup)[15]
Oral LD50 (Rat) 891 mg/kg[5]1700 mg/kg
Dermal LD50 (Rabbit) 1121 mg/kg[5]>10,000 mg/kg

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS of Related Compounds PrepArea Prepare Work Area (Fume Hood) ReviewSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer Store Store in Tightly Sealed Container WeighTransfer->Store CleanArea Clean Work Area WeighTransfer->CleanArea Spill Spill Occurs WeighTransfer->Spill Exposure Personal Exposure WeighTransfer->Exposure Store->CleanArea CollectWaste Collect Waste in Labeled Container CleanArea->CollectWaste DisposeWaste Dispose via EHS CollectWaste->DisposeWaste Spill->CollectWaste Small Spill Evacuate Evacuate Area (Large Spill) Spill->Evacuate Large Spill FirstAid Administer First Aid Exposure->FirstAid ContactEHS Contact EHS FirstAid->ContactEHS Evacuate->ContactEHS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.